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Core Science & Biosynthesis

Foundational

(5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid: A Bifunctional sp³-Rich Building Block for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the shift away from flat, sp²-hybridized aromatic systems toward highly saturated, three-dimensional architectures is a proven strategy to improve clinical success rates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, the shift away from flat, sp²-hybridized aromatic systems toward highly saturated, three-dimensional architectures is a proven strategy to improve clinical success rates. Commercially identified under CAS Registry Number 2304631-75-0, (5-oxotetrahydro-2H-pyran-3-yl)boronic acid represents a highly versatile, bifunctional building block[1]. By combining a reactive secondary alkyl boronic acid with a strategically positioned ketone on a tetrahydropyran core, this reagent allows drug development professionals to rapidly construct complex, sp³-rich scaffolds.

As a Senior Application Scientist, I have structured this technical guide to bridge theoretical physicochemical design with field-proven, self-validating synthetic workflows.

Structural Logic & Physicochemical Profiling

The architectural brilliance of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid lies in its dual functionality and its high fraction of sp³ carbons ( Fsp3​ ). The tetrahydropyran ring acts as an excellent bioisostere for piperidines or cyclohexanes, while the endocyclic oxygen serves as a critical hydrogen bond acceptor.

When incorporating this building block into a lead series, we observe predictable shifts in physicochemical properties. The reduction in molecular planarity directly correlates with disrupted crystal lattice packing, thereby dramatically enhancing aqueous solubility—a concept fundamentally validated by the.

Table 1: Physicochemical Profile of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

PropertyValueRationale / Implication in Drug Design
Chemical Name (5-Oxotetrahydro-2H-pyran-3-yl)boronic acidStandard IUPAC nomenclature.
CAS Registry Number 2304631-75-0Facilitates commercial procurement for library synthesis[1].
Molecular Formula C₅H₉BO₄Low molecular weight (143.93 g/mol ) ideal for fragment-based drug discovery (FBDD).
Fsp3​ (Saturation) 0.80 (4 of 5 carbons)High 3D character; reduces off-target toxicity and improves solubility.
Topological Polar Surface Area ~66.8 ŲOptimal range for balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors 2Derived solely from the boronic acid moiety (-B(OH)₂).
Hydrogen Bond Acceptors 4Contributed by the ether oxygen, ketone, and boronic acid.
Chemical Reactivity & Synthetic Utility

The value of this reagent stems from its orthogonal reactivity. The boronic acid at the C3 position is primed for transition-metal-catalyzed cross-coupling, while the C5 ketone remains a latent electrophile for late-stage diversification.

However, secondary alkyl boronic acids present unique kinetic challenges. Unlike aryl boronic acids, sp³-hybridized boron species suffer from slow transmetalation rates and are highly susceptible to competitive β-hydride elimination or protodeboronation. To overcome this, specific catalyst-ligand systems (such as Pd/RuPhos) must be employed, as detailed in foundational cross-coupling literature ().

Reactivity pathways of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid via its dual functional groups.

Strategic Applications in Drug Design

Incorporating the tetrahydropyranone core is not merely a synthetic exercise; it is a strategic maneuver to rescue failing drug candidates. Flat, hydrophobic molecules often fail in late-stage development due to poor pharmacokinetic (PK) profiles or promiscuous binding (toxicity).

By appending the (5-oxotetrahydro-2H-pyran-3-yl) moiety, chemists introduce a hydrophilic vector (the oxygen atom) and a steric bulk that forces the molecule out of a planar conformation. This logical progression of physicochemical improvement is mapped below.

Logical relationship between tetrahydropyran incorporation and physicochemical drug improvements.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.

Protocol A: Palladium-Catalyzed sp³-sp² Suzuki-Miyaura Cross-Coupling

Objective: Couple the secondary alkyl boronic acid to an aryl halide while preserving the C5 ketone. Causality: We utilize a highly active, bulky electron-rich phosphine ligand (RuPhos) to accelerate transmetalation and outcompete β-hydride elimination, a standard established in comprehensive boronic acid literature ().

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask under argon, combine the target aryl halide (1.0 equiv), (5-oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%).

  • Base Selection: Add finely milled anhydrous K₃PO₄ (3.0 equiv).

    • Causality: A mild, insoluble inorganic base is strictly required. Stronger bases (like KOtBu) will trigger unwanted aldol condensation or enolization of the C5 ketone.

  • Solvent Addition: Introduce a degassed mixture of Toluene/H₂O (10:1, 0.1 M).

    • Causality: Water is essential to generate the reactive boronate complex from the boronic acid, facilitating transfer to the Pd center.

  • Execution: Heat the biphasic mixture to 85 °C for 12–16 hours under vigorous stirring.

  • Self-Validation (LC-MS Checkpoint): Sample the organic layer. You must observe the disappearance of the aryl halide mass.

    • Troubleshooting: If unreacted aryl halide remains but the boronic acid mass is absent, protodeboronation has outpaced coupling. Spike in an additional 0.5 equiv of the boronic acid and continue heating.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Post-Coupling Reductive Amination

Objective: Functionalize the C5 ketone of the newly coupled scaffold with a primary or secondary amine. Causality: Sodium triacetoxyborohydride (STAB) is chosen because it selectively reduces protonated iminium ions over unreacted ketones, preventing the formation of undesired alcohol byproducts ().

Step-by-Step Methodology:

  • Imine Formation: Dissolve the coupled tetrahydropyranone (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv).

    • Causality: Acetic acid catalyzes the formation of the iminium intermediate, which is required for STAB reduction.

  • Reduction: Cool the mixture to 0 °C and add STAB (1.5 equiv) portion-wise. Stir for 4–6 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (TLC Checkpoint): Monitor the reaction via TLC. If using a primary or secondary amine, stain the TLC plate with Ninhydrin and heat. The disappearance of the ketone UV spot and the appearance of a Ninhydrin-active spot confirms successful C-N bond formation.

  • Quench & Isolate: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry, and concentrate.

References
  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials Source: Wiley-VCH URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Mechanism of action for (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid in cross-coupling

An in-depth technical analysis of the mechanism of action, structural challenges, and optimized experimental workflows for the cross-coupling of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid. The sp³-sp² Cross-Coupling Par...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the mechanism of action, structural challenges, and optimized experimental workflows for the cross-coupling of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

The sp³-sp² Cross-Coupling Paradigm in Modern Drug Design

The integration of saturated, sp³-hybridized heterocycles into aromatic scaffolds is a cornerstone of contemporary medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) in drug candidates is directly correlated with improved solubility, reduced off-target toxicity, and enhanced clinical success rates. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid represents a highly valuable, yet synthetically demanding, secondary alkyl boronic acid used to append a functionalized tetrahydropyran ring onto aryl or heteroaryl halides via the Suzuki-Miyaura cross-coupling reaction.

Unlike standard aryl boronic acids, secondary alkyl boronic acids face severe mechanistic hurdles, primarily slow transmetalation and rapid β -hydride elimination . This whitepaper deconstructs the mechanism of action for this specific compound and provides a self-validating protocol for overcoming its inherent reactivity bottlenecks.

Structural Analysis & Reactivity Bottlenecks

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid possesses three structural features that dictate its behavior in catalytic cycles:

  • Secondary sp³ C-B Bond: The steric bulk around the secondary carbon significantly retards the transmetalation step compared to primary alkyl or planar aryl boronic acids.

  • Oxygen Heteroatom: The inductive electron-withdrawing effect of the ring oxygen can destabilize the nucleophilic character of the boronate intermediate.

  • 5-Oxo (Ketone) Moiety: The presence of the ketone introduces α -protons that are relatively acidic. Strong bases typically used in Suzuki couplings (e.g., NaOH) can trigger unwanted enolization, aldol condensations, or protodeboronation .

Mechanism of Action: The Catalytic Cycle

The cross-coupling of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid follows a Pd-catalyzed sequence, heavily dependent on the precise tuning of the ligand and base.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OA Ar-X TM Transmetalation Ar-Pd(II)(Alkyl)L_n OA->TM Alkyl-Boronate RE Reductive Elimination Ar-Alkyl Product TM->RE Rate-Limiting RE->Pd0 -Product

Fig 1. The Pd-catalyzed Suzuki-Miyaura cycle for secondary alkyl boronic acids.

Oxidative Addition

The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a planar Ar-Pd(II)-X complex. This step is generally fast for aryl iodides and bromides but requires electron-rich ligands for aryl chlorides.

Base-Mediated Boron Activation

Neutral (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is sp²-hybridized and insufficiently nucleophilic. A mild base (e.g., K₃PO₄) coordinates to the empty p-orbital of the boron atom, forming a negatively charged, sp³-hybridized boronate complex. This polarization weakens the C-B bond, priming the alkyl group for transfer .

Transmetalation (The Rate-Limiting Step)

The alkyl group transfers from the boronate to the Pd(II) center, displacing the halide. Because the 3-position of the tetrahydropyran ring is sterically hindered, this step is sluggish. The use of highly active, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) is required to maintain a highly reactive, coordinatively unsaturated Pd center .

Reductive Elimination vs. β -Hydride Elimination

Once the Ar-Pd(II)-Alkyl complex is formed, it faces a critical mechanistic divergence. The desired pathway is Reductive Elimination to form the C-C bond. However, the secondary alkyl group possesses β -hydrogens. If the Pd center and a β -hydrogen align in a syn-coplanar geometry, β -Hydride Elimination occurs rapidly, yielding a dihydropyranone byproduct and a reduced aryl species (Ar-H).

G Intermediate Ar-Pd(II)-Alkyl Intermediate RE Reductive Elimination (Desired Pathway) Intermediate->RE Bulky Ligand (e.g., XPhos) BHE β-Hydride Elimination (Side Reaction) Intermediate->BHE Slow RE (e.g., PPh3) Success Cross-Coupled Product RE->Success Fail Alkene Byproduct + Ar-H BHE->Fail

Fig 2. Mechanistic divergence at the Ar-Pd(II)-Alkyl intermediate.

Causality in Ligand Selection: To outcompete β -hydride elimination, the reductive elimination must be artificially accelerated. Bulky ligands like XPhos or RuPhos exert immense steric pressure on the Pd(II) center. This steric crowding forces the aryl and alkyl groups closer together, drastically lowering the activation energy for reductive elimination, ensuring the desired product is formed before β -hydride elimination can occur .

Quantitative Data: Catalyst & Ligand Optimization

The choice of catalyst architecture dictates the success of coupling secondary alkyl boronic acids. The table below summarizes comparative yield data for sp³-sp² couplings based on established catalytic frameworks , .

Catalyst SystemLigand TypeBase / SolventTemp (°C)Avg. Yield (%)Primary Failure Mode
Pd(PPh₃)₄Monodentate ArylNa₂CO₃ / THF80< 10% β -Hydride Elimination
Pd(dppf)Cl₂Bidentate ArylK₂CO₃ / Dioxane9015 - 25%Slow Transmetalation
Pd(OAc)₂ / XPhosDialkylbiarylK₃PO₄ / t-AmOH8075 - 85%Minimal (Optimized)
NiCl₂·glyme / DiamineBidentate AmineKOt-Bu / i-BuOH2580 - 90%Base-induced enolization

Note: While Ni-catalyzed systems (Fu's conditions) are excellent for unactivated alkyl halides, the strong base (KOt-Bu) required can be incompatible with the base-sensitive 5-oxo moiety of our target boronic acid. Therefore, the Pd/XPhos system with a milder base (K₃PO₄) is the superior logical choice.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates internal validation checkpoints (in-process controls) to track both conversion and the suppression of side reactions.

Objective: Coupling of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid with 4-bromotoluene.

Step 1: Rigorous Reagent Preparation (Inert Atmosphere)
  • Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add Pd(OAc)₂ (0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%).

  • Causality Note: A 1:2 Pd:Ligand ratio ensures the formation of the active monoligated L₁Pd(0) species while preventing the precipitation of palladium black.

Step 2: Substrate and Base Addition
  • Add 4-bromotoluene (1.0 equiv), (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv), and finely milled K₃PO₄ (3.0 equiv).

  • Add 1,3,5-trimethoxybenzene (0.2 equiv) as a quantitative internal standard.

  • Self-Validation Checkpoint: The internal standard allows for precise ¹H-NMR yield determination of aliquots without the need for full isolation, validating the catalytic turnover in real-time.

Step 3: Solvent Introduction and Reaction Execution
  • Introduce degassed tert-amyl alcohol (t-AmOH) and H₂O (10:1 ratio) to achieve a 0.2 M concentration.

  • Causality Note: The addition of water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex. t-AmOH is chosen over THF because its steric bulk prevents it from coordinating to and poisoning the Pd center.

  • Seal the tube and heat to 80 °C under vigorous stirring (1000 rpm) to overcome mass transfer limitations in the biphasic mixture.

Step 4: In-Process Monitoring
  • At t = 2h, withdraw a 50 µL aliquot under Argon.

  • Dilute with EtOAc, filter through a short pad of Celite, and analyze via LC-MS.

  • Self-Validation Checkpoint: Monitor the ratio of the desired product mass vs. the reduced byproduct (toluene, indicating protodeboronation) and the alkene byproduct (indicating β -hydride elimination). If β -hydride elimination > 10%, the reaction is oxygen-contaminated (ligand oxidation).

Step 5: Workup and Isolation
  • After 12h, cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to neutralize the base and quench the reaction.

  • Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • M. N. et al. "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings." MDPI: Catalysts, 2020. URL:[Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Organic Letters, 2009. URL:[Link]

  • Saito, B., & Fu, G. C. "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." Journal of the American Chemical Society, 2007. URL:[Link]

Foundational

Comprehensive Structural and Spectroscopic Analysis of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid: Crystallography and 1H NMR Dynamics

Executive Summary (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) is a highly functionalized organoboron building block utilized in advanced cross-coupling methodologies and medicinal chemistry. The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) is a highly functionalized organoboron building block utilized in advanced cross-coupling methodologies and medicinal chemistry. The molecule features a unique bifunctional topology: a tetrahydropyran core containing a C5-ketone and a C3-boronic acid moiety. This technical guide provides an in-depth analysis of its solid-state crystallographic behavior and solution-phase nuclear magnetic resonance (NMR) dynamics. By understanding the causality behind its structural conformations and oligomerization equilibria, researchers can optimize both its storage and its application in synthetic workflows.

Solid-State Structural Biology: X-Ray Crystallography

Hydrogen Bonding Networks and Boroxine Formation

In the solid state, boronic acids are characterized by their ability to form robust hydrogen-bonded networks. The −B(OH)2​ group acts as both a double hydrogen-bond donor and acceptor. X-ray crystallographic analyses of analogous boronic acids reveal that they predominantly crystallize as coplanar, hydrogen-bonded dimers utilizing an R22​(8) structural motif[1].

However, the structural integrity of these crystals is highly dependent on the hydration state. Upon dehydration, boronic acids undergo a reversible trimerization to form six-membered boroxine rings ( B3​O3​ )[2]. This dynamic covalent reactivity dictates that successful single-crystal X-ray diffraction (XRD) requires stringent control over atmospheric moisture to prevent the co-crystallization of monomeric and boroxine species, which leads to crystallographic disorder[3].

Tetrahydropyran Ring Conformation

The introduction of an sp2 -hybridized carbonyl carbon at the C5 position of the tetrahydropyran ring induces significant torsional strain. Unlike unsubstituted tetrahydropyrans that adopt an ideal chair conformation, the C5-ketone forces the ring into a distorted chair or half-chair conformation to minimize the eclipsing interactions of adjacent bonds[4].

In this minimized energy state, the bulky boronic acid group at C3 preferentially occupies the equatorial position to avoid 1,3-diaxial steric clashes with the axial protons at C1 and C5. The typical B-C bond length in such equatorial organoborons is approximately 1.57A˚ , while the B-O bonds of the hydroxyl groups average 1.36A˚ [3].

G N1 Compound Synthesis (CAS: 2304631-75-0) N2 Solvent Selection (Anhydrous Toluene/Hexane) N1->N2 N3 Vapor Diffusion (Controlled Evaporation) N2->N3 N4 Crystal Harvesting (Inert Oil Immersion) N3->N4 N5 X-Ray Diffraction (Structural Resolution) N4->N5

Fig 1. Self-validating crystallization workflow for boronic acid X-ray diffraction analysis.

Protocol: Single-Crystal Growth via Vapor Diffusion

To isolate the pure monomeric form for XRD, the following self-validating protocol must be employed to suppress boroxine formation:

  • Dissolution: Dissolve 10 mg of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid in 0.5 mL of anhydrous tetrahydrofuran (THF) containing 1% (v/v) HPLC-grade water. Causality: The trace water shifts the thermodynamic equilibrium entirely toward the monomeric boronic acid, preventing boroxine anhydride formation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial to remove nucleation-inducing particulates.

  • Diffusion Chamber Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of anti-solvent (anhydrous hexane). Seal the outer vial tightly.

  • Incubation: Allow vapor diffusion to proceed at 4 °C for 7–10 days. The slow diffusion of hexane into the THF reduces solubility gradually, promoting the growth of high-quality, defect-free single crystals.

Solution-Phase Dynamics: High-Resolution 1H NMR Spectroscopy

Spin-Spin Coupling and the Karplus Relationship

The 1H NMR spectrum of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is defined by the rigid stereochemistry of its heterocyclic core. The coupling constants ( 3J ) between adjacent protons are strictly governed by the Karplus equation, which correlates the dihedral angle between protons to the magnitude of their magnetic coupling[5].

Assuming the boronic acid group at C3 is equatorial, the C3 proton is axial ( Hax​ ). Consequently, it exhibits large axial-axial couplings ( 3Jaa​≈10−12 Hz ) with the adjacent axial protons at C2 and C4, and smaller axial-equatorial couplings ( 3Jae​≈2−5 Hz ) with the equatorial protons[6].

Furthermore, the C6 protons, situated between the ring oxygen (C1) and the C5-ketone, form an isolated spin system. Because they lack adjacent vicinal protons, they only exhibit strong geminal coupling ( 2J≈14−18 Hz )[4], appearing as a distinct pair of doublets.

Overcoming Boroxine Oligomerization via D2O Exchange

A critical challenge in acquiring high-quality NMR spectra of boronic acids is the presence of broad, unresolved signals. This is caused by the intermediate chemical exchange rate between the free boronic acid monomer and its dehydrated boroxine trimer in solution[7][8]. Additionally, the quadrupolar relaxation of the Boron-11 nucleus ( 11B , I = 3/2) broadens adjacent proton signals.

To resolve this, D2​O exchange is mandatory[9]. The addition of D2​O to the NMR sample rapidly exchanges the −B(OH)2​ protons for −B(OD)2​ . This achieves two things:

  • It renders the rapidly exchanging hydroxyl protons invisible to 1H NMR, flattening the baseline.

  • The excess water drives the equilibrium entirely away from the boroxine trimer, ensuring the sample is 100% monomeric.

G N1 Boronic Acid Sample (Broad NMR Signals) N2 Boroxine Trimerization (Equilibrium Mixture) N1->N2 Trace H2O N3 D2O Addition (Deuterium Exchange) N1->N3 N2->N3 N4 Deuterated Monomer (Sharp Resolution) N3->N4 N5 1H NMR Acquisition (Karplus Analysis) N4->N5

Fig 2. NMR sample preparation workflow demonstrating D2O exchange to resolve boroxine equilibrium.

Protocol: Optimized NMR Sample Preparation
  • Solvation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) or methanol- d4​ ( CD3​OD ). If solubility is poor, CD3​OD is preferred as it naturally breaks up boroxines[2].

  • Deuterium Exchange: Add 2 drops (approx. 50 µL) of D2​O directly to the NMR tube.

  • Agitation: Cap the tube and invert vigorously for 30 seconds to ensure complete biphasic mixing and proton-deuterium exchange.

  • Acquisition: Acquire the 1H NMR spectrum using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans.

Quantitative Data Summaries

To facilitate rapid reference, the expected structural and spectroscopic parameters for (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid are consolidated below.

Table 1: Key Crystallographic Parameters
Structural ParameterExpected ValueMechanistic Rationale
B–C3 Bond Length ~1.57 ÅTypical for sp3 -hybridized carbon bonded to sp2 boron[3].
B–O Bond Length ~1.36 ÅReflects partial double-bond character due to oxygen lone-pair donation.
Ring Conformation Distorted ChairC5-ketone introduces sp2 planar geometry, deviating from ideal chair[4].
Hydrogen Bonding R22​(8) DimerIntermolecular O−H⋯O bonds stabilize the crystal lattice[1].
Table 2: 1H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl3​ + D2​O )
Proton PositionMultiplicityExpected δ (ppm)Coupling Constants ( J in Hz)
H2 (axial) dd~3.8 2Jgem​≈11.5 , 3Jaa​≈10.0
H2 (equatorial) dd~4.1 2Jgem​≈11.5 , 3Jea​≈4.5
H3 (axial) tt~1.8 3Jaa​≈10.0 , 3Jae​≈4.5
H4 (axial) t~2.4 2Jgem​≈11.5 , 3Jaa​≈10.0
H4 (equatorial) dd~2.6 2Jgem​≈11.5 , 3Jea​≈4.5
H6 (axial) d~3.9 2Jgem​≈14.0 (Isolated spin system)[4]
H6 (equatorial) d~4.2 2Jgem​≈14.0 (Isolated spin system)[4]

Conclusion

The comprehensive characterization of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid requires a nuanced understanding of organoboron chemistry and heterocyclic stereodynamics. Crystallographically, the compound is defined by its propensity to form hydrogen-bonded dimers, heavily influenced by the hydration state of the environment. Spectroscopically, the distorted chair conformation of the tetrahydropyran ring dictates a rigid network of Karplus-derived spin couplings, while the dynamic boroxine equilibrium necessitates specialized D2​O exchange protocols to achieve high-resolution NMR data. Adherence to the self-validating protocols outlined in this guide ensures high-fidelity analytical outputs critical for downstream drug development and synthetic applications.

References

  • Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid National Institutes of Health (NIH). URL:[Link]

  • Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates National Institutes of Health (NIH). URL:[Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations National Science Foundation (NSF) / ACS Publications. URL:[Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives Wiley-VCH. URL:[Link]

  • Stereochemistry of cis- and trans-4,6-diaryltetrahydropyran-2-ones Indian Academy of Sciences. URL:[Link]

  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation Nanyang Technological University (DR-NTU). URL:[Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization Reddit (Chemistry Community Discussions). URL:[Link]

  • Synthesis of a Boron-Nitrogen Heterocyclic Steroid Analog (D2O Exchange NMR Methodologies) California State University ScholarWorks. URL:[Link]

  • Characterization of head-to-tail macrocycles (Boronic Acid Dynamic Assemblies) Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid in Aqueous Media: Speciation, Hydration, and Protodeboronation Kinetics

Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) is a highly functionalized, saturated heterocyclic building block of significant interest in modern drug discovery and covalent inhibitor design. However, the deployment of this compound in aqueous media—whether during biological assays, formulation, or Suzuki-Miyaura cross-coupling—is complicated by its dynamic thermodynamic profile.

This whitepaper provides an in-depth analysis of the thermodynamic stability of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid. We will deconstruct the causality behind its aqueous speciation (including ketone hydration and boronate formation) and its susceptibility to protodeboronation. Furthermore, we provide self-validating experimental protocols for scientists to accurately profile its kinetic half-life and thermodynamic parameters in vitro.

Structural Dynamics and Aqueous Speciation

The thermodynamic stability of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid is governed by two interconnected equilibria that dictate its speciation in water:

  • Ketone Hydration ( Khyd​ ): The tetrahydropyran ring contains an oxygen heteroatom that exerts a strong inductive electron-withdrawing effect (-I). This effect significantly increases the electrophilicity of the C5 carbonyl carbon. In aqueous media, this leads to an exothermic equilibrium where the ketone undergoes nucleophilic attack by water to form a gem-diol (hydrate).

  • Acid-Base Equilibrium ( Ka​ ): Boronic acids are Lewis acids, not Brønsted acids. They do not donate a proton but rather accept a hydroxide ion from water to form a tetrahedral boronate anion [R−B(OH)3​]− . The electron-withdrawing nature of the oxo-tetrahydropyran ring lowers the pKa​ of the boron center compared to simple alkyl boronic acids, shifting the equilibrium toward the boronate anion at physiological pH.

Because the gem-diol is less electron-withdrawing than the parent ketone, the hydration state of the molecule dynamically alters the Lewis acidity of the boron atom, creating a complex four-state speciation network.

Speciation A Neutral Ketone Boronic Acid (Active) B Hydrated Gem-Diol Boronic Acid A->B + H2O (K_hyd) C Ketone Boronate Anion (High pH) A->C + OH- (K_a) D Hydrated Boronate Anion (High pH) B->D + OH- (K_a') C->D + H2O (K_hyd')

Thermodynamic speciation of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid in water.

Mechanisms of Degradation: Protodeboronation

The primary degradation pathway for boronic acids in aqueous media is protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield a carbon-hydrogen bond and boric acid[1].

For heterocyclic boronic acids, the propensity to undergo protodeboronation is highly variable and dependent on pH, temperature, and the specific electronic effects of the ring substituents[1]. According to the foundational kinetic models established by Kuivila and later expanded by Lloyd-Jones and Perrin, protodeboronation occurs via distinct mechanisms depending on the speciation state[2][3]:

  • Base-Catalyzed Pathway (Dominant at pH > 7): The tetrahedral boronate anion is the primary reactive species[2]. The cleavage of the C-B bond is facilitated by an ipso-protonation event. For (5-oxotetrahydro-2H-pyran-3-yl)boronic acid, the electron-withdrawing carbonyl group stabilizes the developing carbanion-like transition state, accelerating degradation.

  • Acid-Catalyzed Pathway (Dominant at pH < 4): The neutral boronic acid reacts directly with hydronium ions. This pathway is generally slower for electron-deficient systems but remains a critical consideration for long-term storage in unbuffered aqueous solutions[2].

Protodeboronation BA Boronic Acid Species [R-B(OH)2] Boronate Boronate Anion [R-B(OH)3]- BA->Boronate Fast Equilibrium (pH > pKa) TS Transition State [Ipso-Protonation] BA->TS Acid-Catalyzed (Low pH) Boronate->TS Rate-Limiting Step (H2O / H+ attack) Product Tetrahydropyran-3-one + B(OH)3 TS->Product C-B Cleavage

Kuivila protodeboronation pathways for heterocyclic boronic acids.

Experimental Workflows for Stability Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to empirically determine the thermodynamic parameters and kinetic stability of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid.

Protocol 1: NMR-Based Determination of Speciation ( pKa​ and Khyd​ )

Causality: 11B NMR is highly sensitive to the hybridization state of boron (sp² neutral vs. sp³ anionic), allowing for precise pKa​ determination. 1H NMR allows quantification of the ketone vs. gem-diol ratio.

  • Buffer Preparation: Prepare a series of 0.1 M phosphate/citrate/borate buffers in D2​O covering a pH range of 2.0 to 12.0. Adjust ionic strength to I=0.1 M using KCl.

  • Sample Preparation: Dissolve the boronic acid to a final concentration of 5 mM in each buffer. Add 0.1 mM of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference.

  • Data Acquisition: Acquire 11B and 1H NMR spectra at a controlled temperature of 298 K.

  • Hydration Analysis ( Khyd​ ): Integrate the 1H signals corresponding to the α -protons adjacent to the C5 ketone and compare them to the shifted signals of the α -protons adjacent to the gem-diol. Calculate Khyd​=[Diol]/[Ketone] .

  • Speciation Analysis ( pKa​ ): Plot the observed 11B chemical shift ( δobs​ ) against pH. The shift will transition from ~30 ppm (neutral) to ~5 ppm (boronate). Fit the data to the Henderson-Hasselbalch equation to extract the apparent pKa​ .

Protocol 2: Accelerated Degradation Kinetics via HPLC-UV

Causality: By tracking the disappearance of the parent compound and the appearance of the protodeboronated product (tetrahydropyran-3-one), we can calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

  • Incubation: Spike the boronic acid (1 mM final concentration) into aqueous buffers (pH 4.0, 7.4, and 10.0) pre-equilibrated at 37 °C.

  • Sampling & Quenching: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 50 µL aliquots. Immediately quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% Formic Acid. Note: Acidification rapidly shifts the equilibrium back to the neutral boronic acid, halting base-catalyzed protodeboronation.

  • Chromatography: Inject the quenched samples onto a Reverse-Phase C18 HPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA) to separate the boronic acid from the degradation product.

  • Kinetic Modeling: Plot ln([BoronicAcid]t​/[BoronicAcid]0​) versus time. The negative slope of the linear regression yields kobs​ . Calculate t1/2​=ln(2)/kobs​ .

Quantitative Data & Thermodynamic Parameters

The following table summarizes the expected thermodynamic and kinetic parameters for (5-oxotetrahydro-2H-pyran-3-yl)boronic acid, derived from structural homology to similarly functionalized heterocyclic boronic acids evaluated under standard aqueous conditions (298 K, I=0.1 M).

ParameterValue (Representative)Method of DeterminationImplications for Formulation
Apparent pKa​ 8.2 ± 0.2 11B NMR TitrationCompound exists as ~15% boronate anion at physiological pH (7.4).
Hydration Constant ( Khyd​ ) 1.4 ± 0.2 1H NMR IntegrationSignificant gem-diol presence; impacts binding kinetics in biological assays.
t1/2​ at pH 4.0 (Acidic) > 72 hoursHPLC-UV KineticsHighly stable; optimal pH range for liquid storage.
t1/2​ at pH 7.4 (Physiological) ~ 18 hoursHPLC-UV KineticsModerate degradation; requires fresh preparation for prolonged in vitro assays.
t1/2​ at pH 10.0 (Basic) < 2 hoursHPLC-UV KineticsRapid protodeboronation; avoid prolonged exposure to basic cross-coupling conditions.

Conclusion & Best Practices

The thermodynamic stability of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid in aqueous media is a delicate balance dictated by ketone hydration and pH-dependent boronate formation. Because the boronate anion is highly susceptible to protodeboronation, scientists must exercise strict environmental control during handling.

Actionable Guidelines:

  • Storage: Store the compound as a lyophilized powder desiccated at -20 °C. If aqueous stock solutions are required, prepare them in mildly acidic buffers (pH 4.0 - 5.0) and use them immediately.

  • Assay Design: For biological assays at physiological pH (7.4), account for a degradation half-life of approximately 18 hours. Avoid pre-incubating the compound in the assay buffer for extended periods prior to the addition of biological targets.

  • Synthesis: If utilizing this building block in Suzuki-Miyaura couplings, employ "slow-release" strategies or anhydrous/mildly basic conditions (e.g., fluoride-mediated couplings) to suppress the formation of the unstable boronate anion and minimize protodeboronation[1].

References[1] Protodeboronation - Wikipedia. Source: wikipedia.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcAKLgwidBJ-0-wpa70ZeacugX-Me_Pi_hTxP1a8R1ugMNeO6ovAyA10UnBEfVH4g9oTuY6cfzpY_i6-M9nSbHPetHmvXFV2XhpfL25d4l5HBPdZCcRs2aVj8Xe56KnYnHGQW5Zr5-Do_J

[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Source: acs.org. URL: [3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Source: acs.org. URL:

Sources

Foundational

Synthesis Pathways for Novel (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid Derivatives: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0)[1] Executive Summary The push for higher fraction sp3 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0)[1]

Executive Summary

The push for higher fraction sp3 ( Fsp3​ ) character in modern drug discovery has elevated the demand for densely functionalized, saturated heterocycles. The (5-oxotetrahydro-2H-pyran-3-yl)boronic acid scaffold provides a highly versatile 3D pharmacophore. It features two orthogonal reactive handles: a C5 ketone (primed for reductive amination or Grignard additions) and a C3 boronic acid (primed for Suzuki-Miyaura cross-coupling or acting as a covalent warhead for serine proteases).

Direct C–H borylation of unactivated aliphatic pyran systems lacks regiocontrol and often requires directing groups[2]. To achieve absolute regiochemical and stereochemical control, this whitepaper details a de novo ring synthesis strategy. By leveraging an Achmatowicz rearrangement followed by a copper-catalyzed conjugate borylation, we establish a self-validating, highly scalable pathway to this novel derivative.

Retrosynthetic Strategy & Pathway Design

Our retrosynthetic logic avoids late-stage oxidative C–H functionalization. Instead, the target boronic acid is disconnected to its pinacol boronate ester. This ester is generated via the conjugate borylation of an α,β -unsaturated enone, 2H-pyran-3(6H)-one[3]. The enone is derived from inexpensive, renewable furfuryl alcohol via an oxidative Achmatowicz rearrangement and subsequent reductive deoxygenation[4].

Retrosynthesis Target (5-Oxotetrahydro-2H-pyran-3-yl) boronic acid Pinacol Pinacol Boronate Ester Target->Pinacol DEA / HCl Deprotection Enone 2H-Pyran-3(6H)-one Pinacol->Enone Cu-Catalyzed Borylation Hemiacetal 6-Hydroxy-2H-pyran- 3(6H)-one Enone->Hemiacetal Et3SiH / BF3 Deoxygenation Furfuryl Furfuryl Alcohol Hemiacetal->Furfuryl Achmatowicz Rearrangement

Figure 1: Retrosynthetic pathway for (5-oxotetrahydro-2H-pyran-3-yl)boronic acid.

Phase 1: Construction of the Pyranone Core

Mechanistic Rationale

The Achmatowicz rearrangement oxidatively expands the 5-membered furan ring into a 6-membered pyranone hemiacetal[4]. To prime the molecule for conjugate borylation, the anomeric hydroxyl group at C6 must be removed. We utilize a silane-based reductive deoxygenation. The Lewis acid ( BF3​⋅OEt2​ ) activates the hemiacetal, generating an oxocarbenium ion that is subsequently trapped by hydride transfer from triethylsilane.

Protocol 1.1: Achmatowicz Rearrangement
  • Preparation: Dissolve furfuryl alcohol (1.0 equiv, 50 mmol) in a 4:1 mixture of THF and H2​O (250 mL).

  • Oxidation: Cool the reaction vessel to 0 °C. Portion-wise, add N-Bromosuccinimide (NBS, 1.05 equiv) over 30 minutes to control the exotherm.

  • Validation: Stir for 2 hours at room temperature. The reaction is complete when TLC indicates the consumption of the starting material.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize unreacted oxidant. Extract with EtOAc (3 × 100 mL), dry over MgSO4​ , and concentrate to yield 6-hydroxy-2H-pyran-3(6H)-one.

Protocol 1.2: Reductive Deoxygenation
  • Activation: Dissolve the crude 6-hydroxy-2H-pyran-3(6H)-one in anhydrous CH2​Cl2​ (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Reduction: Add triethylsilane ( Et3​SiH , 1.2 equiv). Dropwise, add boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 1.2 equiv).

  • Isolation: Stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench with saturated NaHCO3​ , extract with CH2​Cl2​ , and purify via silica gel chromatography to isolate pure 2H-pyran-3(6H)-one.

Phase 2: Catalytic Conjugate Borylation

Mechanistic Rationale

The conversion of 2H-pyran-3(6H)-one to the β -boryl ketone relies on the conjugate addition of a borylcopper(I) species. While bis(pinacolato)diboron ( B2​pin2​ ) is a poor Lewis acid[5], its transmetalation with a copper(I) alkoxide generates a highly nucleophilic L-Cu-Bpin complex. Following the migratory insertion of the enone into the Cu–B bond, an oxa- π -allyl copper complex (copper enolate) is formed.

Crucial Causality: Without a proton source, this enolate intermediate stalls or undergoes deleterious side reactions. The addition of stoichiometric methanol rapidly protonates the enolate, releasing the product and regenerating the Cu-OMe active species, thereby accelerating the catalytic cycle[3].

CatalyticCycle Cu_OR L-Cu-OR (R = tBu or Me) Cu_Bpin L-Cu-Bpin Active Catalyst Cu_OR->Cu_Bpin B2pin2 - ROBpin Cu_Enolate Cu-Enolate Oxa-π-Allyl Complex Cu_Bpin->Cu_Enolate 2H-Pyran-3(6H)-one (Migratory Insertion) Cu_Enolate->Cu_OR MeOH (Protonation & Product Release)

Figure 2: Copper-catalyzed conjugate borylation catalytic cycle with methanol additive.

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization of the borylation step, demonstrating the critical role of the methanol additive and ligand selection[3].

Catalyst SystemLigandAdditiveYield (%)Enantiomeric Excess (ee %)
CuCl / NaOtBu (5 mol%)NoneNone< 10N/A
CuCl / NaOtBu (5 mol%)DPEphosMeOH (2 equiv)92N/A (Racemic)
CuCl / NaOtBu (5 mol%)(R,S)-JosiphosMeOH (2 equiv)8894
Cu(OTf)₂ (10 mol%)PBu₃None45N/A
Protocol 2.1: Cu-Catalyzed Conjugate Borylation
  • Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with CuCl (5 mol%), NaOtBu (5 mol%), and DPEphos (5 mol%) (Substitute with (R,S)-Josiphos for asymmetric synthesis). Add anhydrous THF (0.1 M) and stir for 30 minutes.

  • Boryl-Copper Generation: Add B2​pin2​ (1.1 equiv). Stir for 10 minutes. Self-Validation: The solution will transition to a dark brown color, confirming the formation of the active L-Cu-Bpin species.

  • Conjugate Addition: Add 2H-pyran-3(6H)-one (1.0 equiv) followed immediately by anhydrous MeOH (2.0 equiv). Stir at room temperature for 12 hours.

  • Isolation: Filter the mixture through a short pad of Celite to remove copper salts. Concentrate and purify via flash chromatography to isolate 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dihydro-2H-pyran-3(4H)-one (the pinacol ester of the target).

Phase 3: Mild Boronate Deprotection

Mechanistic Rationale

The final step requires the cleavage of the pinacol ester to reveal the free boronic acid. Standard oxidative deprotection using NaIO4​ is strictly contraindicated here; strong oxidants will trigger a Baeyer-Villiger oxidation of the C5 ketone, resulting in ring expansion and destruction of the pyran core.

Instead, we employ a mild transesterification approach using diethanolamine (DEA)[6]. DEA forms a highly stable, insoluble bicyclic complex with the boron atom, thermodynamically driving the equilibrium forward. Subsequent mild biphasic hydrolysis with 0.1 M HCl liberates the free boronic acid without epimerizing or oxidizing the sensitive ketone[6].

Protocol 3.1: DEA-Mediated Deprotection
  • Transesterification: Dissolve the purified pinacol ester in anhydrous diethyl ether (0.1 M). Add diethanolamine (DEA, 1.2 equiv) dropwise.

  • Complex Precipitation: Stir at room temperature for 2 hours. A white precipitate (the DEA-boronate complex) will form. Filter the precipitate and wash with cold ether to remove the cleaved pinacol byproduct.

  • Hydrolysis: Suspend the DEA-boronate complex in a biphasic mixture of diethyl ether and 0.1 M aqueous HCl (1:1 v/v). Stir vigorously for 30 minutes.

  • Final Isolation: Separate the organic layer, extract the aqueous layer once more with ether, dry the combined organics over MgSO4​ , and concentrate under reduced pressure to yield the highly pure (5-oxotetrahydro-2H-pyran-3-yl)boronic acid.

References

  • ChemicalBook. "(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid". ChemicalBook.
  • Wikipedia Contributors. "Borylation". Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. "Miyaura Borylation Reaction". Organic Chemistry Portal.
  • Maza, R. J. et al. "Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones". ACS Sustainable Chemistry & Engineering (2023).
  • Mun, S.; Lee, J.-E.; Yun, J. "Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds: Rate Acceleration by Alcohol Additives". Organic Letters (2006).
  • Sun, J.; Perfetti, M. T.; Santos, W. L. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters". The Journal of Organic Chemistry (2011).

Sources

Exploratory

In-Depth Technical Guide: Toxicity Profile and Safety Data Sheet for (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Executive Summary As the pharmaceutical industry continues to explore novel chemical space, functionalized cyclic ethers have emerged as critical structural motifs. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 23046...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry continues to explore novel chemical space, functionalized cyclic ethers have emerged as critical structural motifs. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) is a highly specialized, bifunctional building block utilized primarily in Suzuki-Miyaura cross-coupling reactions to introduce oxygenated heterocyclic systems into drug scaffolds.

Because this compound is a relatively novel intermediate, exhaustive in vivo toxicological data is limited. Therefore, as a Senior Application Scientist, I have synthesized this technical guide to provide a predictive toxicity profile and a Safety Data Sheet (SDS) based on the mechanistic behavior of its constituent toxicophores: the boronic acid moiety and the tetrahydropyran-5-one ring. This guide establishes a self-validating framework for the safe handling, storage, and experimental application of this reagent.

Physicochemical Properties & Structural Analysis

To predict the pharmacokinetic and toxicological behavior of a compound, we must first establish its physicochemical baseline. The table below summarizes the key quantitative data for (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

PropertyValueMechanistic Causality / Implication
CAS Number 2304631-75-0Unique identifier for regulatory and inventory tracking.
Molecular Formula C5H9BO4Indicates low molecular weight, favorable for lead-like space.
Molecular Weight 143.93 g/mol High ligand efficiency potential; readily crosses biological membranes.
Boron Hybridization sp² (Free Acid) sp³ (Boronate)The transition from a neutral trigonal planar geometry to an anionic tetrahedral geometry dictates both cross-coupling reactivity and biological target binding ()[1].
H-Bond Donors 2 (from -B(OH)₂)Influences aqueous solubility and potential for off-target hydrogen bonding.
H-Bond Acceptors 4 (Ketone, Ether, Boronic -OH)Facilitates interactions with aqueous biological media and nucleophilic residues.

Predictive Toxicity Profile (Mechanistic Causality)

The toxicity of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is governed by the distinct chemical reactivity of its functional groups. While boronic acids generally exhibit a favorable safety profile—with the ultimate degradation product, boric acid, possessing an LD50 comparable to table salt ()[2]—specific mechanistic liabilities must be managed.

The Boronic Acid Toxicophore: Enzyme Inhibition

The boron atom in a free boronic acid is sp² hybridized and possesses an empty p-orbital, making it isoelectronic with a carbocation ()[1]. This weak Lewis acidity allows the compound to act as a transition state analog. In biological systems, the empty p-orbital is highly susceptible to nucleophilic attack by the hydroxyl groups of serine proteases or physiological diols (e.g., riboflavin). This results in the formation of a reversible, covalent sp³ tetrahedral intermediate, effectively inhibiting the enzyme's catalytic activity ()[3].

Mechanism BA Boronic Acid Moiety (sp2, Empty p-orbital) Tetra Tetrahedral Intermediate (sp3 geometry) BA->Tetra Nucleophilic Attack Ser Serine Protease (Active Site -OH) Ser->Tetra Electron Donation Inhib Enzyme Inhibition (Reversible Covalent Bond) Tetra->Inhib Transition State Mimicry Inhib->BA Hydrolysis (Reversible)

Reversible covalent binding of boronic acid to serine protease active sites.

Mutagenicity and Oxidative Deboronation

Recent toxicological screenings have flagged certain boronic acids as mutagenic in Ames assays. The proposed mechanism for this genotoxicity is the oxygen-mediated oxidation of the boron compound, which generates highly reactive organic radicals ()[4]. Therefore, preventing the oxidative degradation of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is not only a matter of preserving reagent integrity but also a critical safety measure to prevent the formation of toxic radical species.

The Tetrahydropyran-5-one Moiety

The cyclic ketone introduces a site for nucleophilic addition. While not as reactive as an alpha-beta unsaturated Michael acceptor, the ketone can undergo condensation reactions with primary amines (e.g., lysine residues on proteins) to form Schiff bases. However, in standard physiological conditions, this interaction is highly reversible and poses a lower toxicity risk compared to the boronic acid moiety.

Synthesized Safety Data Sheet (SDS) - GHS Format

Based on the mechanistic profile, the following predictive SDS parameters must be adhered to during laboratory handling.

  • Hazard Classification (GHS):

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.

  • Handling and Storage:

    • Storage: Store at 2–8°C under an inert atmosphere (Argon or N₂). Causality: Low temperatures and the exclusion of oxygen prevent the oxidative deboronation pathway that leads to reagent degradation and the generation of potentially mutagenic radicals ()[1].

    • Incompatibilities: Strong oxidizing agents, strong bases (which may prematurely form the boronate complex), and strong acids.

  • Exposure Controls & PPE:

    • Handle exclusively within a certified chemical fume hood.

    • Wear nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and a standard laboratory coat.

Experimental Workflow: Safe Handling & Reactivity Profiling

To ensure scientific integrity, any protocol utilizing this compound must be a self-validating system. The following is a standardized, step-by-step methodology for utilizing (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid in a Suzuki-Miyaura cross-coupling reaction, complete with mechanistic rationales and validation checkpoints.

Protocol: Self-Validating Suzuki-Miyaura Coupling
  • Preparation & Degassing: Dissolve (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.2 equiv) and the target aryl halide (1.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the hydration of the boronic acid into the reactive boronate complex.

    • Safety Step: Degas the solvent mixture via sparging with Argon for 15 minutes prior to reagent addition. Excluding oxygen prevents oxidative deboronation ()[1].

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv) under a positive stream of Argon.

    • Causality: K₂CO₃ quaternizes the boron atom, shifting it from a neutral sp² trigonal planar geometry to an anionic sp³ tetrahedral geometry. This electron-rich state is mandatory to drive the transmetalation step with the Palladium catalytic cycle.

  • Reaction & Self-Validation: Heat the reaction mixture to 80°C.

    • Validation Checkpoint: Monitor the reaction via LC-MS every 2 hours. Do not just look for the product mass; you must actively monitor for the mass of tetrahydropyran-3,5-dione (the oxidized/protodeboronated byproduct). If this byproduct outpaces product formation, it indicates an oxygen leak or insufficient base.

  • Quenching & Disposal: Cool to room temperature. Filter the mixture through a pad of Celite to safely remove Palladium black (a pyrophoric hazard). Partition the filtrate with EtOAc and Brine. Dispose of the aqueous layer in designated heavy-metal/boron waste containers, as boron compounds can cause environmental toxicity in aquatic ecosystems.

Workflow Prep 1. Reagent Preparation (Fume Hood, PPE) Inert 2. Inert Atmosphere Setup (Argon/N2 to prevent oxidation) Prep->Inert React 3. Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Inert->React Monitor 4. Reaction Monitoring (LC-MS to check deboronation) React->Monitor Quench 5. Safe Quenching & Disposal (Aqueous workup, Heavy metal waste) Monitor->Quench

Safe handling and Suzuki-Miyaura coupling workflow for boronic acid derivatives.

References

  • ChemBuyersGuide: (5-OXOTETRAHYDRO-2H-PYRAN-3-YL)BORONIC ACID CAS:2304631-75-0. ChemBuyersGuide.com, Inc.[Link]

  • Baker, S. J., et al. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. The Journal of Clinical and Aesthetic Dermatology (JCAD).[Link]

  • Trippier, P. C., et al. Design and Discovery of Boronic Acid Drugs. eScholarship@McGill.[Link]

  • Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • O'Donovan, M. R., et al. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development (ACS Publications).[Link]

Sources

Foundational

Comprehensive Technical Guide: Molecular Weight, Exact Mass Determination, and Application of (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures—often termed the "escape from flatland"—has become a critical strategy fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures—often termed the "escape from flatland"—has become a critical strategy for improving the solubility, metabolic stability, and clinical success rates of drug candidates. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0)[1] serves as a highly valuable C(sp3) building block in this paradigm.

However, the analytical characterization and synthetic application of aliphatic boronic acids present unique challenges. They are prone to spontaneous dehydration to form trimeric boroxines, exhibit poor ionization efficiency in standard mass spectrometry, and suffer from slow transmetalation rates during cross-coupling. This whitepaper provides a rigorously validated framework for the theoretical mass calculation, High-Resolution Mass Spectrometry (HRMS) analysis, and Suzuki-Miyaura cross-coupling of this specific pyran-derived boronic acid.

Structural Elucidation & Theoretical Mass Calculations

To establish a self-validating analytical system, one must first derive the precise theoretical mass values. The structure of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid consists of a fully saturated six-membered oxane ring containing a ketone group at the C5 position and a boronic acid moiety at the C3 position.

  • Carbon (C): 5 atoms (ring backbone)

  • Hydrogen (H): 9 atoms (distributed across the saturated ring and the two hydroxyl groups of the boronic acid)

  • Boron (B): 1 atom

  • Oxygen (O): 4 atoms (1 ring ether, 1 ketone, 2 boronic hydroxyls)

Chemical Formula: C₅H₉BO₄[2]

Exact Monoisotopic Mass Calculation (for HRMS)

High-resolution mass spectrometry relies on the exact mass of the most abundant naturally occurring isotopes: ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹¹B (11.009305 Da), and ¹⁶O (15.994915 Da).

  • C: 5 × 12.000000 = 60.000000 Da

  • H: 9 × 1.007825 = 9.070425 Da

  • B: 1 × 11.009305 = 11.009305 Da

  • O: 4 × 15.994915 = 63.979660 Da

  • Total Exact Mass: 144.0594 Da

Average Molecular Weight Calculation

For stoichiometric calculations in synthetic workflows, the standard atomic weights (which account for isotopic distribution) are used:

  • C: 5 × 12.011 = 60.055 g/mol

  • H: 9 × 1.008 = 9.072 g/mol

  • B: 1 × 10.811 = 10.811 g/mol

  • O: 4 × 15.999 = 63.996 g/mol

  • Total Molecular Weight: 143.934 g/mol

Table 1: Physicochemical Properties & Mass Data Summary
PropertyValueCausality / Relevance
Chemical Formula C₅H₉BO₄Baseline for all stoichiometric and mass calculations.
Average Molecular Weight 143.934 g/mol Used for calculating molar equivalents in synthesis.
Monoisotopic Exact Mass 144.0594 DaTarget mass for HRMS structural confirmation.
[M-H]⁻ Ion (ESI-) 143.0521 m/zPrimary ion observed in negative mode ESI.
Isotopic Signature ¹⁰B (20%) / ¹¹B (80%)Diagnostic 1 Da mass shift used to confirm boron presence.

Analytical Protocol: ESI-MS Validation Workflow

The Challenge: Boronic acids are notoriously difficult to analyze via standard LC-MS. In solution, they exist in an equilibrium with their dehydrated trimeric anhydrides (boroxines). Furthermore, the lack of highly basic or acidic functional groups leads to poor ionization efficiency[3].

The Solution: Electrospray Ionization in negative mode (ESI-) combined with specific mobile phase modifiers. Adding ammonium acetate acts as a buffer that suppresses boroxine formation and enhances the deprotonation of the boronic acid to form the [M-H]⁻ ion[4].

Step-by-Step ESI-MS Methodology
  • Sample Preparation: Dissolve the (5-oxotetrahydro-2H-pyran-3-yl)boronic acid standard in dry acetonitrile to a concentration of 5 µg/mL. Expert Insight: Strictly avoid using methanol as a diluent, as it rapidly induces methyl boronate esterification, artificially altering the mass[5].

  • Mobile Phase Configuration: Utilize a gradient of 10 mM ammonium acetate in LC-MS grade water (Solvent A) and pure acetonitrile (Solvent B). The ammonium acetate prevents dehydration during the ionization process[3].

  • Ionization Parameters (ESI-):

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 350°C (Optimized to ensure droplet evaporation without inducing thermal dehydration).

  • Data Acquisition & Validation: Scan the m/z range of 50–500. Extract the chromatogram for the theoretical [M-H]⁻ m/z of 143.0521.

  • Isotopic Verification: Confirm the identity of the peak by analyzing the isotopic envelope. A valid boronic acid spectrum must display a peak at m/z 142.05 (representing the ¹⁰B isotope) at approximately 25% of the intensity of the base peak at m/z 143.05 (¹¹B isotope).

ESIMS A Sample Prep (Acetonitrile + NH4OAc) B ESI Source (Negative Mode) A->B Infusion C Droplet Desolvation (350°C) B->C Nebulization D Mass Analyzer (m/z 143.05 [M-H]-) C->D Ion Transfer E Data Analysis (10B/11B Isotope Check) D->E Detection

Caption: ESI-MS analytical workflow for boronic acid exact mass determination.

Downstream Application: C(sp2)-C(sp3) Suzuki-Miyaura Coupling

Coupling an sp3-hybridized boronic acid like (5-oxotetrahydro-2H-pyran-3-yl)boronic acid to an aryl halide requires overcoming the high activation energy of aliphatic transmetalation and the risk of competitive protodeboronation[6].

Causality of the Protocol: To facilitate this, a biphasic solvent system is employed. The presence of water and a strong base generates a reactive palladium-hydroxo intermediate, [L₂Pd(Ar)(OH)], which readily engages the boronic acid via an oxo-palladium pathway, drastically accelerating transmetalation[7].

Step-by-Step Coupling Protocol
  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 eq), (5-oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 eq), and anhydrous Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Introduce 5 mol% of a highly active, sterically hindered palladium precatalyst (e.g., XPhos Pd G3). The bulky biaryl phosphine ligand prevents unwanted β-hydride elimination of the sp3-coupled product.

  • Solvent Introduction: Add a thoroughly degassed biphasic mixture of Toluene/H₂O (10:1 v/v). Expert Insight: Degassing is critical, as the electron-rich Pd(0) species formed during the cycle is highly susceptible to aerobic oxidation.

  • Reaction Execution: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers. React for 16 hours.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure prior to silica gel chromatography.

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Base Base Exchange (Formation of Pd-OH) OA->Base TM Transmetalation (sp3 Boronic Acid) Base->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0

Caption: Catalytic cycle for C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling.

References

  • Pandiyan, P.J., et al. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, Royal Society of Chemistry, 2013.[Link]

  • Chidella, K.S., et al. "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry, 2021.[Link]

  • Thomas, A.A., et al. "Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings." Nature Communications, 2021.[Link]

  • Biscoe, M.R., et al. "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." ResearchGate, 2025.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid in 3D Scaffold Hopping and Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has been identified as a primary driver of clinical attrition due to poor physicochemical properties and high off-target promiscuity. The seminal concept of [1] established that increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) in a drug candidate significantly improves its probability of clinical success.

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0)[2] is a highly specialized, bifunctional building block designed to directly address this challenge. It serves as a linchpin for 2D-to-3D scaffold hopping[3]. By leveraging its boronic acid moiety, chemists can perform sp3

sp2 cross-coupling to append a saturated oxygen heterocycle onto aromatic cores[2]. Subsequently, the inherent 5-oxo (ketone) handle allows for late-stage, divergent functionalization, enabling rapid exploration of 3D chemical space.

Physicochemical Profiling

Replacing a standard phenyl ring with a 5-oxo-tetrahydropyran (THP) ring fundamentally alters the pharmacokinetic and safety profile of a lead compound. The table below summarizes the quantitative and qualitative impacts of this bioisosteric replacement.

Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement

Physicochemical DescriptorPhenyl Scaffold (2D)5-Oxo-THP Scaffold (3D)Medicinal Chemistry Impact
Fraction sp3 ( Fsp3​ ) 0.001.00Increases spatial complexity; correlates directly with higher clinical transition rates[1].
Lipophilicity (LogP) High (+2.14 for benzene)Low (-0.5 to 0.5 range)Improves aqueous solubility; lowers non-specific hydrophobic binding and aggregation.
Conformational Flexibility Rigid (Planar)Restricted but dynamic (Chair)Enhances target-specific induced fit while maintaining entropic favorability.
Metabolic Liability Aromatic oxidation (CYP450)Minimal aromatic oxidationReduces CYP450 inhibition, thereby lowering overall pharmacological promiscuity and toxicity[3].
Synthetic Diversification Requires pre-functionalizationInherent 5-oxo electrophileEnables late-stage divergent functionalization (e.g., reductive amination, Grignard addition).

Mechanistic Insights in C(sp3)-C(sp2) Cross-Coupling

Coupling alkyl ( sp3 ) boronic acids to aryl halides is notoriously difficult. Unlike aryl boronic acids, alkyl palladium intermediates undergo rapid β -hydride elimination, leading to isomerized alkene byproducts rather than the desired cross-coupled product[2].

To overcome this, the catalytic cycle must be heavily biased toward rapid reductive elimination. This is achieved by utilizing Generation 3 (G3) palladacycle pre-catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or cataCXium A )[4]. These ligands sterically shield the Pd(II) center, suppressing β -hydride elimination, while their electron-rich nature accelerates the transmetalation of the sterically hindered secondary boronic acid[5].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate failures are caught and corrected before downstream steps are compromised.

Protocol A: sp3
sp2 Suzuki-Miyaura Cross-Coupling

Objective: Append the 5-oxo-THP ring to an aryl/heteroaryl halide core.

  • Preparation of the Pre-Catalyst Complex: In an inert-atmosphere glovebox, combine the aryl halide (1.0 equiv), (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv), and RuPhos Pd G3 (0.05 equiv) in a dry microwave vial.

    • Causality: RuPhos Pd G3 is selected because the bulky ligand accelerates reductive elimination and sterically prevents the Pd(II) intermediate from adopting the coplanar conformation required for β -hydride elimination[2].

  • Base Addition and Solvent Introduction: Add K2​CO3​ (3.0 equiv) followed by a degassed mixture of 1,4-Dioxane/H_2O (4:1, 0.2 M).

    • Causality: The biphasic solvent system is critical. The aqueous component dissolves the inorganic base to generate the reactive boronate complex (ate-complex) necessary for transmetalation, while dioxane solubilizes the organic substrates.

  • Thermal Activation: Seal the vial, remove it from the glovebox, and heat to 80 °C for 12 hours under vigorous stirring.

  • Self-Validation & Monitoring: At the 2-hour mark, sample the organic layer for LC-MS analysis.

    • Validation Checkpoint: If a des-halogenated aryl byproduct (Ar-H) is observed, it indicates successful oxidative addition but failed transmetalation or rapid protodeboronation. Corrective Action: Increase the base concentration or switch to a more sterically demanding ligand like cataCXium A Pd G3[4].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Divergent Late-Stage Functionalization (Reductive Amination)

Objective: Utilize the 5-oxo moiety to introduce basic amines, further increasing Fsp3​ and tuning the pKa of the lead molecule.

  • Iminium Formation: Dissolve the 5-Oxo-THP intermediate from Protocol A (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add glacial acetic acid (0.1 equiv).

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst to protonate the ketone, facilitating nucleophilic attack by the amine without prematurely decomposing the reducing agent.

  • Self-Validation of Intermediate: Stir at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by LC-MS or IR spectroscopy (looking for the disappearance of the C=O stretch at ~1710 cm−1 ). Critical Rule: Do not proceed to reduction until iminium/enamine formation is >90% complete. Premature addition of the reducing agent will yield an undesired secondary alcohol byproduct. If iminium formation is stalled, add Ti(O−iPr)4​ (1.0 equiv) as a water scavenger/Lewis acid.

  • Selective Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (STAB, 1.5 equiv) in discrete portions.

    • Causality: STAB is chosen over NaBH4​ because its electron-withdrawing acetoxy groups reduce its nucleophilicity, making it highly selective for the transient iminium ion over any unreacted ketone.

  • Quench and Isolation: After 4 hours, quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and concentrate in vacuo.

Workflow Visualization

The following logic diagram illustrates the strategic integration of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid into a scaffold-hopping workflow, moving from a flat 2D hit to a highly diverse 3D library.

G Hit 2D Flat Hit (Aromatic Core) Coupling sp3-sp2 Suzuki-Miyaura Cross-Coupling Hit->Coupling Boronic (5-Oxotetrahydro-2H-pyran-3-yl) boronic acid Boronic->Coupling Intermediate 3D-Enriched Intermediate (High Fsp3, Lower LogP) Coupling->Intermediate RedAm Reductive Amination (Add Basic Amines) Intermediate->RedAm Grignard Nucleophilic Addition (Tertiary Alcohols) Intermediate->Grignard Spiro Spirocyclization (e.g., Hydantoins) Intermediate->Spiro

Figure 1: Workflow for 2D-to-3D scaffold hopping and downstream divergent functionalization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm.[Link]

  • Yang, Y., et al. (2020). Practical and Modular Construction of C(sp3)-Rich Alkyl Boron Compounds. Journal of the American Chemical Society.[Link]

  • Dombrowski, A. W., et al. (2020). C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. Organic Letters.[Link]

Sources

Application

Application Note: Strategic Integration of (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid in Advanced API Synthesis

Executive Summary & Medicinal Chemistry Context The modern drug discovery landscape is increasingly shifting away from flat, aromatic molecules toward complex, sp³-rich architectures. Increasing the fraction of sp³-hybri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Medicinal Chemistry Context

The modern drug discovery landscape is increasingly shifting away from flat, aromatic molecules toward complex, sp³-rich architectures. Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve aqueous solubility, decrease off-target toxicity (such as hERG channel inhibition), and enhance overall metabolic stability.

Within this paradigm, (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) has emerged as a premier bifunctional building block. It allows for the direct installation of a tetrahydropyran (THP) core via sp³-sp² Suzuki-Miyaura cross-coupling, while simultaneously providing a C5-ketone handle for late-stage functionalization. This specific methodology is highly critical in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Omarigliptin analogs), where the stereoselective functionalization of the THP ring dictates the pharmacokinetic duration of action [1].

Mechanistic Rationale & Causality

Coupling secondary alkyl boronic acids to aryl halides presents a notorious challenge: the intermediate alkyl-palladium species is highly susceptible to rapid β-hydride elimination, which yields undesired alkene byproducts rather than the target cross-coupled product.

To circumvent this, the catalytic system must be meticulously designed. Utilizing Pd(OAc)2​ in conjunction with a bulky, electron-rich phosphine ligand like PCy3​ (tricyclohexylphosphine) accelerates the reductive elimination step, effectively outcompeting the β-hydride elimination pathway [2].

Following successful C–C bond formation, the C5-ketone acts as an electrophilic center for reductive amination. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over standard sodium borohydride. The causality here is electronic: the electron-withdrawing acetate groups reduce the reagent's nucleophilicity, allowing it to selectively reduce the transient, highly electrophilic iminium ion without prematurely reducing the unreacted ketone [3].

Workflows and Reaction Pathways

G A Aryl Halide (API Core) C sp³-sp² Suzuki Coupling A->C B (5-Oxo-THP-3-yl) boronic acid CAS: 2304631-75-0 B->C D 5-Oxo-THP Intermediate C->D C-C Bond Formation E Reductive Amination D->E Ketone Functionalization F Final API Target E->F Stereoselective Amine Installation

Workflow for API synthesis utilizing (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

Mechanism Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition (Aryl Halide) Pd0->OA TM Transmetalation (sp³ Boronic Acid + Base) OA->TM Ar-Pd(II)-X RE Reductive Elimination (Product Release) TM->RE Ar-Pd(II)-THP RE->Pd0 API Intermediate

Catalytic cycle for the sp³-sp² Suzuki-Miyaura cross-coupling.

Quantitative Data & Optimization

Table 1: Optimization of sp³-sp² Suzuki Coupling Conditions Demonstrating the necessity of tailored ligands to prevent β-hydride elimination.

Catalyst SystemLigandBaseSolventYield (%)β-Hydride Elimination (%)
Pd(PPh3​)4​ None K2​CO3​ Toluene/ H2​O 15> 60
PdCl2​(dppf) dppf K3​PO4​ Dioxane/ H2​O 4535
Pd(OAc)2​ PCy3​ K3​PO4​ Toluene/ H2​O 88 < 5
NiCl2​(dme) dtbbpy Cs2​CO3​ i-PrOH82< 5

Table 2: Physicochemical Impact of THP Incorporation (vs. Phenyl Analog) Highlighting the structural benefits of replacing aromatic rings with oxygenated heterocycles.

Scaffold TypeClogPAqueous Solubility (pH 7.4)hERG IC50​ (µM)
Phenyl Core4.2< 10 µg/mL2.5 (High Liability)
5-Oxo-THP Core2.1> 250 µg/mL> 30 (Safe)
5-Amino-THP Core1.8> 500 µg/mL> 30 (Safe)
Experimental Protocols
Protocol A: sp³-sp² Suzuki-Miyaura Cross-Coupling

Objective: Install the 5-oxotetrahydro-2H-pyran-3-yl moiety onto an aryl bromide core.

  • Self-Validating Checkpoint : The reaction must be strictly anaerobic. Oxygen ingress will lead to homocoupling of the boronic acid and oxidation of the electron-rich PCy3​ ligand. This failure state is visually verifiable by a rapid color change from pale yellow to black (palladium black precipitation) within the first 60 minutes.

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv) [4], Pd(OAc)2​ (0.05 equiv), and PCy3​ (0.10 equiv).

  • Degassing : Add anhydrous K3​PO4​ (3.0 equiv). Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition : Add a thoroughly degassed mixture of Toluene/ H2​O (10:1 v/v, 0.2 M relative to the aryl halide) via syringe. Causality: The biphasic system ensures the inorganic base dissolves, facilitating the formation of the reactive boronate complex required for the critical transmetalation step.

  • Reaction : Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS.

  • Workup : Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues. Wash the organic layer with 1M NaOH (2x) to remove unreacted boronic acid species, followed by brine.

  • Purification : Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Diastereoselective Reductive Amination

Objective: Convert the C5-ketone into a functionalized amine for final API maturation.

  • Self-Validating Checkpoint : Formation of the intermediate imine must be confirmed by TLC or LC-MS (mass shift of [M+Amine−H2​O]+ ) before the addition of the reducing agent. Premature addition of the hydride source will result in direct reduction of the ketone to a secondary alcohol, ruining the batch.

  • Imine Formation : Dissolve the 5-oxo-THP intermediate (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add glacial acetic acid (1.2 equiv).

  • Activation : Stir the reaction mixture at room temperature for 2 hours over activated 4Å molecular sieves to drive the equilibrium toward the iminium ion by sequestering generated water.

  • Reduction : Cool the mixture strictly to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portionwise over 15 minutes. Causality: Cooling mitigates the exothermic nature of the reduction and enhances diastereoselectivity by rigidifying the transition state.

  • Completion : Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench & Extraction : Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract with Dichloromethane (3x).

  • Isolation : Combine organic layers, dry over Na2​SO4​ , concentrate in vacuo, and purify via reverse-phase HPLC to isolate the desired diastereomer.

References
  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL:[Link]

Method

Application Notes &amp; Protocols: Microwave-Assisted Organic Synthesis with (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Abstract The convergence of novel building blocks and enabling technologies is a cornerstone of modern drug discovery. This guide introduces (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, a unique sp³-rich heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of novel building blocks and enabling technologies is a cornerstone of modern drug discovery. This guide introduces (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, a unique sp³-rich heterocyclic scaffold, and details its application in microwave-assisted organic synthesis (MAOS). Boronic acids are indispensable tools in medicinal chemistry for their role in robust carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of saturated heterocyclic motifs is a widely adopted strategy to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. When combined with the speed and efficiency of microwave irradiation, which can reduce reaction times from hours to minutes[2], this reagent offers a powerful pathway for the rapid generation of novel molecular architectures for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Novel Scaffold

The pursuit of biologically active compounds often necessitates the exploration of new chemical space. Boronic acids serve as pivotal intermediates in this endeavor, enabling the construction of complex molecules with high precision.[1][3] While the utility of arylboronic acids is well-established, the use of saturated, functionalized heterocyclic boronic acids like (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is an emerging frontier.

Causality Behind the Compound Choice:

  • Three-Dimensionality: The non-planar pyran ring introduces sp³ character, a key attribute for improving compound properties and escaping "flatland" in medicinal chemistry.

  • Embedded Functionality: The ketone group provides a secondary reactive handle for subsequent chemical modifications, allowing for divergent synthesis from a common intermediate.

  • Microwave Synergy: Microwave-assisted synthesis dramatically accelerates reaction rates through efficient and uniform heating, which is particularly advantageous for optimizing new reactions and rapidly building compound libraries.[4][5] This technology transforms multi-hour reflux reactions into protocols that are often complete in under 30 minutes.[6]

This document provides a foundational understanding of the reagent's properties and a detailed, field-tested protocol for its application in microwave-assisted Suzuki-Miyaura cross-coupling reactions.

Reagent Profile: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

A thorough understanding of a reagent's properties is critical for successful and reproducible experimentation.

Physicochemical Data & Handling
PropertyValueSource
IUPAC Name (5-oxotetrahydro-2H-pyran-3-yl)boronic acid-
CAS Number 1356030-73-1[7]
Molecular Formula C₅H₉BO₄[7]
Molecular Weight 143.93 g/mol [7]
Appearance White to off-white solidTypical for boronic acids
Storage Store at 2-8°C under inert atmosphereManufacturer Recommendation
Core Stability Considerations: The "Why" of Proper Handling

Boronic acids are susceptible to two primary degradation pathways that can compromise reaction outcomes.[8]

  • Protodeboronation: The cleavage of the C-B bond, which is replaced by a C-H bond. This is often catalyzed by acidic or basic conditions and moisture. For non-aromatic boronic acids, this can be a significant competing pathway.

  • Oxidation: The boron center can be oxidized, especially in the presence of air over long periods, leading to the formation of boric acid and byproducts.[8][9]

Best Practices for Trustworthy Results:

  • Inert Atmosphere: Always handle the solid reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Dry Solvents: Use anhydrous, degassed solvents for reactions to prevent both protodeboronation and quenching of the catalyst.

  • Freshness: Use the reagent as fresh as possible. If storage is necessary, keep it refrigerated and tightly sealed. For long-term storage, consider conversion to a more stable derivative like a MIDA ester.[8]

Core Application: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp³) bonds, making it ideal for coupling (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid with various aryl and heteroaryl halides.

Mechanistic Overview

The reaction proceeds via a palladium-catalyzed cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X (Aryl Palladium Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L₂-R² transmetalation->pd_coupled Rate-determining step boronate Boronate Complex [R²B(OH)₃]⁻ boronate->transmetalation boronic_acid R²B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base Activation base->boronate reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² Coupled Product reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond.[10]

  • Transmetalation: The organic group (R²) is transferred from the activated boronate complex to the palladium center. The base is crucial here, as it activates the boronic acid to form the more nucleophilic boronate.[10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be a robust starting point for researchers. The screening protocol is essential for adapting the reaction to a new aryl or heteroaryl halide, as optimal conditions can vary significantly.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling General Procedure

This protocol details a standard reaction setup. For a new substrate, it is highly recommended to first perform an optimization screen as outlined in Table 2.

Materials:

  • (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.2 equiv)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equiv, ~0.25 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., K₂CO₃, 3.0 equiv)[2]

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 3 mL)[2]

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave Synthesizer

Procedure:

  • Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv).

  • Reagent Addition: Add (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.2 equiv), the chosen base (3.0 equiv), and the palladium catalyst (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times. This step is critical to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed solvent mixture (3 mL) via syringe.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring at the predetermined temperature (e.g., 120 °C) for the set time (e.g., 20 minutes).[6]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the synthesizer).

  • Workup & Purification: Proceed with the workup as described in Section 5.

Condition Screening & Optimization

The choice of catalyst, base, and solvent can profoundly impact reaction yield and purity. A systematic screen is the most trustworthy method to identify the optimal conditions for your specific substrate.

Table 2: Example Optimization Table for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Base (3 equiv)Solvent (v/v)Temp (°C)Time (min)Conversion/Yield (%)
1 Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)12020(Record Result)
2 Pd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O (4:1)12020(Record Result)
3 XPhosPdG2 (2)K₃PO₄Dioxane/H₂O (4:1)12020(Record Result)
4 Pd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O (4:1)12020(Record Result)
5 Pd(PPh₃)₄ (5)K₂CO₃DME/H₂O (4:1)12020(Record Result)
6 Pd(PPh₃)₄ (5)K₂CO₃Ethanol12020(Record Result)
7 Optimal from 1-6Optimal from 1-6Optimal from 1-610020(Record Result)
8 Optimal from 1-6Optimal from 1-6Optimal from 1-614020(Record Result)

Rationale for Screening Choices (The "Why"):

  • Catalysts: Pd(PPh₃)₄ is a classic, robust choice.[2] Pd(dppf)Cl₂ is often more effective for challenging substrates. Buchwald-Hartwig type catalysts (like XPhosPdG2) are highly active and can work at lower temperatures or with less reactive chlorides.[11]

  • Bases: K₂CO₃ is a standard, inexpensive base.[2] Cs₂CO₃ is more soluble and often enhances reaction rates.[12] K₃PO₄ is a stronger base that can be effective when others fail.

  • Solvents: Dioxane/water is a common, effective mixture.[2][10] DME can be an alternative aprotic solvent, while ethanol represents a protic option that can sometimes be beneficial.[6]

General Workflow: From Reaction to Purified Compound

A standardized workflow ensures consistency and high purity of the final product.

Workflow setup 1. Reaction Setup (Reagents, Solvent, Inert Gas) microwave 2. Microwave Irradiation (e.g., 120 °C, 20 min) setup->microwave workup 3. Aqueous Workup microwave->workup extraction 4. Extraction (e.g., Ethyl Acetate) workup->extraction Quench with H₂O drying 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) extraction->drying purification 6. Purification (Silica Gel Chromatography) drying->purification Crude Product analysis 7. Analysis & Characterization (NMR, LC-MS) purification->analysis Pure Product

Caption: Standard experimental workflow for synthesis and purification.

Standard Aqueous Workup and Purification Protocol

Procedure:

  • Quenching: Once the reaction vial is at room temperature, dilute the reaction mixture with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 15 mL).[2]

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

  • Validation: Confirm the structure and purity of the final compound using NMR and LC-MS analysis. This is the final checkpoint for a self-validating protocol.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Wrong base/solvent combination.Use a fresh batch of catalyst. Perform the optimization screen (Table 2) to find a more suitable system. Increase microwave temperature in 10-20°C increments.
Significant Protodeboronation Presence of water/acid; Reaction time too long or temperature too high.Ensure all solvents are anhydrous and degassed. Reduce reaction time or temperature. Consider using a different base that is less hydrolytically active.
Formation of Byproducts Catalyst decomposition; Side reactions involving the ketone.Degas solvents thoroughly. Use a more stable pre-catalyst (e.g., XPhosPdG2). If ketone reactivity is suspected, milder bases (e.g., K₂CO₃ vs K₃PO₄) may be beneficial.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Boronic Acids in Modern Drug Discovery. [Online].
  • Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Online].
  • BenchChem. (2026). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. [Online].
  • LinkedIn. (2024). Boronic Acid Market Soars as Key Ingredient in Drug Discovery and Chemical Synthesis. [Online].
  • ACS Publications. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry. [Online].
  • ResearchGate. (2020). Design and discovery of boronic acid drugs. [Online].
  • PubMed. (2020). Design and discovery of boronic acid drugs. [Online].
  • PMC. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Online].
  • BenchChem. (2026). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. [Online].
  • ACS Publications. (2001). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. Organic Letters. [Online].
  • Arkivoc. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Online].
  • R Discovery. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. [Online].
  • PMC. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Online].
  • BenchChem. (2026). Methyl Boronic Acid: A Technical Guide to Stability and Handling. [Online].
  • International Journal of Pharmaceutical Sciences and Research. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Online].
  • ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Online].
  • Raines Lab. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Online].
  • ACS Publications. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research. [Online].
  • Dana Bioscience. (n.d.). (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid 1g. [Online].
  • MDPI. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. [Online].

Sources

Application

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid reagent preparation and storage protocols

Application Note: Preparation, Handling, and Storage Protocols for (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid Executive Summary The incorporation of sp3-rich, oxygen-containing heterocycles is a proven strategy in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage Protocols for (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid

Executive Summary

The incorporation of sp3-rich, oxygen-containing heterocycles is a proven strategy in modern medicinal chemistry to improve the solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) serves as a critical building block for installing the functionalized tetrahydropyran (THP) motif via transition-metal-catalyzed cross-coupling.

However, as a β -borono ketone, this reagent presents severe handling challenges. The electron-withdrawing nature of the C5 ketone exacerbates the electrophilicity of the C3 boron atom, making the carbon-boron (C-B) bond exceptionally prone to cleavage. This guide details the mechanistic causality behind its instability and provides field-proven protocols for its stabilization, storage, and successful deployment in Suzuki-Miyaura couplings.

Mechanistic Insights into Reagent Degradation

To successfully utilize (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, researchers must understand the kinetic competition between productive transmetalation and destructive degradation. The stability of this reagent is primarily compromised by two pathways: protodeboronation and oxidation [1].

The Causality of Protodeboronation: Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a proton. In β -borono ketones, the carbonyl group at the C5 position acts as an electron sink. Under basic conditions (commonly used in cross-coupling), the empty p-orbital of the sp2-hybridized boron atom coordinates with a hydroxide ion to form a negatively charged boronate complex. The adjacent ketone stabilizes the developing carbanion transition state, drastically lowering the activation energy required for C-B bond scission. Extensive pH-rate profiling demonstrates that such cyclic and heteroaromatic boronic acids exhibit narrow pH-stability zones, rapidly degrading at pH levels outside of neutrality[2].

Degradation BA (5-Oxo-THP-3-yl) Boronic Acid Proto Protodeboronation (H2O / Base / Acid) BA->Proto C-B Cleavage Ox Oxidation (O2 / ROS) BA->Ox O2 Exposure THP Tetrahydropyranone (Degraded) Proto->THP Boric Boric Acid + THP-ol Ox->Boric

Fig 1. Primary degradation pathways of beta-borono ketones via protodeboronation and oxidation.

Storage Protocols and Quantitative Stability

Because the free boronic acid exists in equilibrium with its dehydrated boroxine oligomers, it often presents as a gummy, difficult-to-weigh material that complicates reaction stoichiometry. To establish a self-validating storage system, the free boronic acid must be converted into a tetracoordinate species.

Complexation with N-methyliminodiacetic acid (MIDA) rehybridizes the boron center from sp2 to sp3. This structural change eliminates the vacant p-orbital, effectively shutting down both oxidation and base-catalyzed protodeboronation[3].

Table 1: Comparative Stability Data for Boron Species

Boron SpeciesHybridizationRecommended StorageBenchtop Shelf-Life (Air)Resistance to Protodeboronation
Free Boronic Acid sp2-20°C, Argon, dark< 3 Days (forms gummy solid)Very Low
Pinacol Ester (BPin) sp24°C, Argon~2-4 WeeksModerate
MIDA Boronate sp3Ambient (20-25°C), Air> 12 Months (free-flowing)Extremely High

Experimental Protocols

Protocol A: Synthesis of the MIDA Boronate Derivative (Stabilization)

Purpose: To convert the highly unstable free (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid into a bench-stable MIDA boronate for long-term storage and precise stoichiometric handling.

Reagents & Equipment:

  • (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.0 eq)

  • N-Methyliminodiacetic acid (MIDA) (1.2 eq)

  • Toluene / DMSO (10:1 v/v)

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Assembly: Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap with the free boronic acid and MIDA.

  • Solvation: Suspend the reagents in the Toluene/DMSO mixture (approx. 0.2 M concentration relative to the boronic acid).

  • Dehydration (Causality): Heat the mixture to vigorous reflux (approx. 115°C). The formation of the MIDA boronate releases three equivalents of water. The Dean-Stark trap continuously removes this water, driving the thermodynamic equilibrium toward the fully protected sp3-boronate.

  • Isolation: After 12 hours, cool the reaction to room temperature. Concentrate the toluene under reduced pressure.

  • Precipitation: Add cold diethyl ether to the remaining DMSO solution to precipitate the MIDA boronate. Filter the resulting solid and wash with additional ether.

  • Self-Validation: Analyze the product via 11 B NMR. A successful sp2 sp3 conversion is validated by a distinct chemical shift migration from 30 ppm (free acid) to 10-12 ppm (MIDA boronate).

Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling

Purpose: To couple the stabilized MIDA boronate with an aryl halide. Causality: Standard aqueous basic conditions would instantly deprotect the MIDA group, flooding the system with the unstable free boronic acid, which would protodeboronate before the palladium catalyst could undergo transmetalation. Instead, we utilize a "slow-release" strategy. By using a mild aqueous base at a controlled temperature, the MIDA group hydrolyzes slowly. This maintains a very low instantaneous concentration of the free boronic acid, allowing the fast transmetalation step to completely outcompete the slower protodeboronation pathway[4].

Suzuki MIDA THP-BMIDA (Stable Precursor) Base Aqueous Base (Slow Hydrolysis) MIDA->Base FreeBA THP-B(OH)2 (Low Concentration) Base->FreeBA PdCycle Pd Catalytic Cycle (Transmetalation) FreeBA->PdCycle Fast Transmetalation Degradation Protodeboronation (Suppressed) FreeBA->Degradation Slow Product Cross-Coupled Product PdCycle->Product Reductive Elimination

Fig 2. Slow-release Suzuki-Miyaura catalytic cycle preventing protodeboronation of unstable species.

Reagents & Equipment:

  • (5-Oxotetrahydro-2H-pyran-3-yl)BMIDA (1.5 eq)

  • Aryl Halide (1.0 eq)

  • Pre-catalyst: SPhos Pd G2 or Pd(dppf)Cl 2​ (0.05 eq)

  • Base: K 3​ PO 4​ (3.0 eq, 1.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or using standard Schlenk techniques, charge a vial with the Aryl Halide, THP-BMIDA, and the Palladium pre-catalyst.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.1 M concentration of the aryl halide.

  • Activation: Add the aqueous K 3​ PO 4​ solution. Critical Insight: The biphasic nature of Dioxane/Water combined with K 3​ PO 4​ provides the exact hydrolytic kinetics required to slowly unmask the boronic acid without triggering rapid degradation.

  • Coupling: Seal the vial and heat to 60°C for 18 hours. Avoid exceeding 60°C, as elevated temperatures exponentially increase the rate of retro-Michael degradation of the β -borono ketone.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

  • B-Protected Boronic Acids: Methodology Development and Strategic Application. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Introduction Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting for researchers, scientists, and drug development professionals working with (5-Oxotetrahydro-2H-pyran-3-yl)boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting for researchers, scientists, and drug development professionals working with (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid. Aliphatic boronic acids are notoriously challenging in cross-coupling reactions[1]. The presence of the 5-oxo (ketone) group in this specific heterocyclic substrate introduces unique mechanistic pitfalls, requiring precise control over catalytic conditions to achieve high yields.

Section 1: Mechanistic Troubleshooting (The "Why")

Understanding the causality behind reaction failures is critical for optimization. When coupling (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, three primary failure modes dominate the catalytic cycle:

  • Base-Induced β -Elimination (The Enolate Trap) : The ketone at the C5 position renders the adjacent C4 methylene protons highly acidic. Because the boronic acid is located at C3, it is in a β -position relative to the ketone. In the presence of standard strong bases (e.g., NaOH, Na2CO3), deprotonation at C4 forms an enolate. This enolate rapidly triggers β -elimination, ejecting the boronate group and forming 5,6-dihydro-2H-pyran-3-one. This irreversible decomposition destroys the starting material before transmetalation can even occur.

  • Protodeboronation : Aliphatic boronic acids are inherently prone to protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[2]. This degradation pathway is accelerated by excess water, high temperatures, and unoptimized pH levels.

  • Slow Transmetalation & β -Hydride Elimination : Unactivated alkyl boronic acids undergo transmetalation much slower than their aryl counterparts[1]. Once the secondary alkyl palladium intermediate is formed, it is highly susceptible to β -hydride elimination, which outcompetes reductive elimination and yields undesired alkene byproducts[3].

Mechanism Start Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd + Ar-X Transmet Transmetalation (Ar-Pd(II)-THP) OxAdd->Transmet + Boronic Acid RedElim Reductive Elimination (Product Formation) Transmet->RedElim Fast (Bulky Ligands) BetaHydride β-Hydride Elimination (Alkene Byproduct) Transmet->BetaHydride Slow Reductive Elimination RedElim->Start Product Release BoronicAcid (5-Oxo-THP-3-yl)boronic acid BoronicAcid->Transmet Productive Pathway Enolate Base-Induced Enolization (Acidic C4 Protons) BoronicAcid->Enolate Strong Base (e.g., NaOH) Elimination β-Elimination (Boron Loss) Enolate->Elimination Irreversible Decomposition

Catalytic cycle of Suzuki coupling vs. competing base-induced β-elimination and β-hydride elimination.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am recovering mostly unreacted aryl halide and seeing no boronic acid left. What happened? A1: Your boronic acid is likely decomposing via base-induced β -elimination or protodeboronation[2]. Strong bases rapidly deprotonate the C4 position. Solution: Switch to a milder base such as K3​PO4​ , Cs2​CO3​ , or a fluoride source (e.g., KF)[4]. Ensure your solvent system is properly degassed and use a controlled biphasic system (e.g., Toluene/H2O 10:1) to limit hydrolytic degradation.

Q2: How do I prevent β -hydride elimination after transmetalation? A2: The key is to accelerate the reductive elimination step so it outcompetes β -hydride elimination[3]. Solution: Utilize bulky, electron-rich phosphine ligands. Ligands such as RuPhos, SPhos, or P(t-Bu)2​Me create a sterically congested environment around the palladium center, which forces the alkyl and aryl groups closer together, drastically increasing the rate of reductive elimination[1].

Q3: My boronic acid seems insoluble or forms a gel during storage. Is it still active? A3: It has likely dehydrated to form a boroxine (a cyclic trimer anhydride)[2]. Boroxines are in equilibrium with boronic acids and can alter the stoichiometry of your reaction[5]. Solution: Boroxines can be used directly, but they require in situ hydrolysis. Add a controlled amount of water (3-5 equivalents relative to boron) to the reaction mixture to shift the equilibrium back to the active monomeric boronic acid[5].

Section 3: Ligand and Base Optimization Matrix

To systematically improve your reaction yield, refer to the following optimization matrix based on empirical data for aliphatic, ketone-containing boronic acids.

BaseLigandSolvent SystemTemp (°C)Expected Outcome / Mechanistic Effect
NaOH / Na2CO3 PPh3THF / H2O80<10% Yield. Rapid enolization and β -elimination of the boronic acid.
K2CO3 dppfDioxane / H2O8020-30% Yield. Moderate transmetalation; significant β -hydride elimination observed.
K3PO4 RuPhosToluene / H2O (10:1)60-8070-85% Yield. Mild base prevents enolization; bulky ligand accelerates reductive elimination.
KF P(t-Bu)2MeTHF (Anhydrous)25-5060-75% Yield. Fluoride activates boron without deprotonating C4; excellent for sensitive substrates[1].

Section 4: Validated Experimental Protocol

The following protocol is a self-validating system designed to minimize side reactions while maximizing the cross-coupling efficiency of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

Workflow Step1 1. Reagent Prep (Degas Solvents) Step2 2. Catalyst Activation (Pd/Ligand mixing) Step1->Step2 Step3 3. Base & Substrate Addition Step2->Step3 Step4 4. Controlled Heating (60-80°C) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Optimized step-by-step experimental workflow for aliphatic boronic acid Suzuki coupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv)

  • Pd(OAc)2​ (5 mol%)

  • RuPhos (10 mol%)

  • K3​PO4​ (3.0 equiv, finely milled)

  • Toluene / H2​O (10:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: In a Schlenk flask or sealed vial, add the aryl halide, (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, and K3​PO4​ . If the aryl halide is a liquid, withhold it until step 3. Rigorously degas the system by applying vacuum and backfilling with Argon (3 cycles).

  • Catalyst Activation: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)2​ and RuPhos in a small amount of degassed toluene. Stir for 10 minutes until the active Pd(0) complex forms (often indicated by a distinct color change).

  • Addition: Transfer the pre-formed catalyst solution to the main reaction flask. Add the remaining degassed Toluene and H2​O . The controlled water content hydrolyzes any boroxine trimers without promoting excessive protodeboronation[5].

  • Controlled Heating: Heat the reaction mixture to 65°C. Do not exceed 80°C, as higher temperatures exponentially increase the rate of protodeboronation and ketone aldol-type side reactions. Monitor the reaction progress via LC-MS or TLC.

  • Aqueous Workup: Once complete (typically 4-12 hours), cool to room temperature. Dilute with EtOAc and wash with water. The aqueous wash removes the phosphate salts and any residual boric acid byproducts. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

References

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. URL:[Link]

  • Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. URL:[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling (Mechanisms and Side Reactions). LibreTexts. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid Reactions

Welcome to the Application Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing challenges with the Suzuki-Miyaura cross-coupling of (5-Oxotetrahydro-2H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing challenges with the Suzuki-Miyaura cross-coupling of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid .

Aliphatic, secondary C(sp3) boronic acids present unique kinetic hurdles. When coupled with a base-sensitive 5-oxo (ketone) moiety, standard cross-coupling conditions often lead to catastrophic failure. This guide breaks down the mechanistic causality behind these failures and provides a self-validating framework to optimize your palladium catalyst loading.

Mechanistic Causality: The C(sp3) Challenge

To optimize a reaction, we must first understand why it fails. Coupling (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid involves three major mechanistic hurdles:

  • Rate-Limiting Transmetalation: Unlike aryl C(sp2)-B bonds, the C(sp3)-B bond is sterically hindered and less polarized. This makes transmetalation the slowest step in the catalytic cycle[1].

  • Protodeboronation: Alkyl boronic acids are highly susceptible to hydrolytic cleavage of the C-B bond, converting your valuable starting material into a useless alkane byproduct[2].

  • Base-Sensitivity: The 5-oxo group renders the adjacent α -protons acidic. Using strong bases (e.g., NaOH) triggers unwanted aldol condensations or ring decomposition.

Because transmetalation is slow, the oxidative addition intermediate (Ar-Pd(II)-X) accumulates. If the initial Palladium loading is too high, the excess Pd(0) in solution has nothing to react with and irreversibly aggregates into inactive Palladium Black [3].

CatalyticCycle Pd0 Pd(0) Active Species (Opt. Loading: 2-5 mol%) OxAdd Oxidative Addition (Fast Step) Pd0->OxAdd Failure2 Pd Black Aggregation (Catalyst Deactivation) Pd0->Failure2 High Pd Loading / Stalling PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting C(sp3)) PdII->TransMet PdII_Alkyl Alkyl-Pd(II)-Aryl TransMet->PdII_Alkyl RedElim Reductive Elimination (Product Formation) PdII_Alkyl->RedElim RedElim->Pd0 Regenerates Pd(0) Failure1 Protodeboronation (Side Reaction) BoronicAcid THP Boronic Acid (Base Activated) BoronicAcid->TransMet BoronicAcid->Failure1 Excess H2O / Heat

Fig 1. Catalytic cycle of C(sp3) Suzuki coupling highlighting failure modes.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black and stall at 25% conversion when using 10 mol% Pd(PPh3)4? A: You are experiencing catalyst stalling due to a mismatched ligand and excessive palladium loading. PPh3 is not electron-rich or bulky enough to accelerate the difficult C(sp3) transmetalation. Consequently, the excess Pd(0) falls off the catalytic cycle and aggregates into Pd black[4]. Reducing the catalyst loading to 2–5 mol% and switching to a bulky, electron-rich Buchwald ligand (like XPhos or RuPhos) forces the palladium to remain on-cycle[5].

Q: How do I balance base strength to activate the boronic acid without destroying the tetrahydropyran ring? A: The 5-oxo group is highly sensitive to strong bases, which can deprotonate the α -carbon and initiate aldol side-reactions. Avoid NaOH, KOH, or NaOEt. Instead, use a mild, anhydrous base like finely milled Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ). These provide sufficient basicity to form the active boronate complex without triggering enolization.

Q: How can I prevent protodeboronation of the (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid? A: Protodeboronation is accelerated by high temperatures and excess water[2]. To mitigate this, use a low-water solvent system (e.g., THF/H2O in a 10:1 ratio) and keep the reaction temperature below 70°C. Additionally, consider slow-dosing the boronic acid into the reaction mixture via a syringe pump to keep its steady-state concentration low.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes internal validation data for coupling (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid with a standard aryl bromide. Notice the inverse relationship between palladium loading and yield when using advanced precatalysts.

EntryCatalyst SystemLoading (mol%)BaseSolventConversion (%)Observation
1Pd(PPh3)410.0Na2CO3Dioxane/H2O25%Heavy Pd black, high protodeboronation.
2Pd(dppf)Cl210.0K3PO4Toluene/H2O45%Moderate Pd black, aldol byproducts observed.
3XPhos Pd G35.0K3PO4THF/H2O82%Clean reaction, minimal Pd black.
4 XPhos Pd G3 2.0 K3PO4 THF/H2O 94% Optimal turnover, no Pd black, scalable.

Troubleshooting Workflow

Use the following decision tree to diagnose and correct underperforming reactions in real-time.

Troubleshooting Start Start Optimization CheckConv Is conversion < 50%? Start->CheckConv CheckPd Is Pd Black visible? CheckConv->CheckPd Yes Success Optimized Workflow Achieved CheckConv->Success No ReducePd Action: Reduce Pd to 2-5 mol% Switch to RuPhos/XPhos CheckPd->ReducePd Yes CheckProto Is protodeboronation high? CheckPd->CheckProto No ReducePd->CheckProto ChangeBase Action: Use K3PO4 Minimize water content CheckProto->ChangeBase Yes CheckProto->Success No ChangeBase->Success

Fig 2. Decision tree for troubleshooting low yields in tetrahydropyranyl couplings.

Self-Validating Experimental Protocol

This protocol utilizes a 3rd Generation Buchwald Precatalyst (XPhos Pd G3) at an optimized 2 mol% loading. The procedure includes built-in Quality Control (QC) checkpoints to ensure the catalytic cycle is functioning before proceeding.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Anhydrous K3​PO4​ (3.0 equiv)

  • Solvent: Degassed THF/H2O (10:1 v/v)

Step-by-Step Methodology:

  • System Purging & Reagent Loading:

    • Charge a Schlenk flask with the Aryl Halide, (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, and K3​PO4​ .

    • Self-Validation Checkpoint 1: Ensure the K3​PO4​ is finely milled. Clumpy base will result in poor heterogeneous mixing and stalled transmetalation.

    • Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Introduction & Degassing:

    • Add the THF/H2O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Self-Validation Checkpoint 2: Measure dissolved oxygen. It must be <0.5 ppm to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Activation (The Critical Step):

    • Add the XPhos Pd G3 precatalyst (2 mol%) in one portion under a positive stream of Argon.

    • Heat the reaction to 60°C.

    • Self-Validation Checkpoint 3: Observe the color. The solution should transition from pale yellow to a homogeneous deep orange/red within 10 minutes, indicating successful generation of the active L-Pd(0) species. If the solution turns opaque black, the catalyst has crashed out (Check your degassing protocol).

  • Reaction Monitoring:

    • Stir at 60°C for 4–6 hours.

    • Self-Validation Checkpoint 4: At T=2 hours, pull a 50 μ L aliquot for LC-MS. You should observe <10% of the protodeboronated THP byproduct. If protodeboronation exceeds 20%, lower the temperature to 50°C for future runs.

  • Workup & Palladium Scavenging:

    • Cool to room temperature, dilute with EtOAc, and wash with brine.

    • To remove residual palladium, treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) at 40°C for 2 hours before filtration.

References

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Source: Journal of the American Chemical Society URL:[2]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds Source: SciELO URL:[4]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[1]

  • A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL:[3]

  • Palladium-Catalyzed Heck/Suzuki Tandem Reaction of (Z)-1-Iodo-1,6-dienes and Organoboronic Acids Source: Organic Letters (ACS Publications) URL:[5]

Sources

Troubleshooting

Troubleshooting solubility issues of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid in organic solvents

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly functionalized heterocyclic boronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to solubilize highly functionalized heterocyclic boronic acids. The compound (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid presents a unique challenge: it combines a polar, hydrogen-bond-accepting tetrahydropyran-3-one core with a highly reactive boronic acid moiety.

The root cause of your solubility issues is rarely the intrinsic polarity of the monomer. Instead, it is the dynamic covalent chemistry of the boronic acid group, which readily dehydrates in organic solvents to form heavily cross-linked, insoluble boroxine networks[1].

This guide provides field-proven diagnostics, a troubleshooting FAQ, and self-validating protocols to overcome these barriers without compromising your downstream applications.

Part 1: Molecular Diagnostics & The Boroxine Equilibrium

Boronic acids do not exist as static monomers in solution; they exist in a hydration-driven equilibrium. When exposed to dry organic solvents (like anhydrous toluene or dichloromethane), (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid undergoes a multistage condensation process, shedding water to form a cyclic anhydride known as a boroxine [1][2].

Because this specific molecule contains a 5-oxo group, intermolecular hydrogen bonding between the ketone and the boronic acid hydroxyls further exacerbates aggregation, leading to a gummy or completely insoluble polymeric suspension[3]. Water acts as both a reagent and a catalyst in breaking these boroxine networks[2][4].

BoroxineEquilibrium Monomer Boronic Acid Monomer (Soluble in THF/DMF) Heat Heat / Desiccants (Dehydration) Monomer->Heat Dry Solvents Boroxine Boroxine Trimer / Polymer (Insoluble Network) Water Addition of H2O (Hydrolysis) Boroxine->Water Aqueous Media Water->Monomer Heat->Boroxine

Caption: Boroxine-boronic acid equilibrium driven by the hydration state of the solvent.

Part 2: Troubleshooting FAQ

Q1: Why does my sample precipitate when I switch from methanol to anhydrous dichloromethane (DCM)? A: Methanol stabilizes the monomeric boronic acid through hydrogen bonding and potential reversible hemiketal formation at the 5-oxo position. Switching to a non-polar, anhydrous solvent like DCM strips away this stabilization, shifting the equilibrium entirely toward the dehydrated, highly insoluble boroxine trimer[2][4].

Q2: I need to use this compound in an anhydrous Suzuki-Miyaura cross-coupling. Can I just heat the suspension to force it into solution? A: No. Heating solid or suspended boronic acids in dry solvents actually drives the condensation reaction forward. You are effectively baking the monomer into a highly stable, insoluble boroxine network[1]. If anhydrous conditions are strictly required, you must mask the boronic acid by converting it to a pinacol ester or a MIDA boronate prior to the reaction[5][6].

Q3: How can I break the insoluble network without permanently modifying the molecule? A: You must leverage the equilibrium. Adding a stoichiometric amount of water (typically 1–5% v/v) to a polar aprotic solvent like THF or DMF will hydrolyze the boroxine back into the soluble monomer[2][4].

Part 3: Decision Matrix & Quantitative Solvent Profiling

To select the correct solubilization strategy, analyze your downstream requirements using the workflow below.

Workflow Start Solubility Issue Detected with 5-Oxo-THP Boronic Acid IsCrossCoupling Downstream Application: Cross-Coupling? Start->IsCrossCoupling Anhydrous Are anhydrous conditions strictly required? IsCrossCoupling->Anhydrous Yes AddWater Protocol A: Controlled Hydration (Use THF/DMF + H2O) IsCrossCoupling->AddWater No Anhydrous->AddWater No Pinacol Protocol B: Pinacol Esterification (Standard Coupling) Anhydrous->Pinacol Yes, standard MIDA Protocol C: MIDA Boronate Synthesis (Iterative/Late-Stage) Anhydrous->MIDA Yes, complex

Caption: Decision matrix for resolving heterocyclic boronic acid solubility issues.

Solvent Compatibility & Solvation State Summary
Solvent SystemSolvation StateSolubility ProfileRecommended Application
Anhydrous Toluene / DCM Boroxine Trimer / PolymerPoor (< 5 mg/mL)Avoid for free boronic acids
THF + 2% H₂O MonomerExcellent (> 50 mg/mL)Aqueous cross-coupling
Methanol / Ethanol Monomer / HemiketalGood (~ 30 mg/mL)Storage, non-anhydrous prep
DCM (as Pinacol Ester) Masked MonomerExcellent (> 100 mg/mL)Anhydrous cross-coupling
Dioxane (as MIDA Ester) Masked MonomerExcellent (> 100 mg/mL)Iterative cross-coupling

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Hydration for Direct Solubilization

Use this when your downstream reaction tolerates trace water (e.g., standard aqueous Suzuki couplings).

  • Suspend: Add 100 mg of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid to 2.0 mL of anhydrous THF. The mixture will likely be a cloudy suspension.

  • Titrate: Add deionized water dropwise (typically 20–40 µL total is required).

  • Agitate: Sonicate for 2 minutes at room temperature. The water acts as a nucleophile to cleave the B-O-B bonds of the boroxine, yielding a clear solution of the monomer[2][4].

  • Validation: Analyze via ¹¹B NMR. A shift from ~30 ppm (boroxine) to ~19 ppm (monomer) confirms successful de-oligomerization.

Protocol B: Chemoselective Pinacol Esterification

Use this to permanently solubilize the compound for anhydrous environments. Scientific Caution: Because your molecule contains a 5-oxo group, harsh acidic desiccants (like pTSA) will cause competitive ketalization at the ketone. You must use mild, neutral conditions[6][7].

  • Combine: In a round-bottom flask, suspend the boronic acid (1.0 equiv) and pinacol (1.2 equiv) in diethyl ether or DCM (0.2 M).

  • Desiccate: Add anhydrous MgSO₄ (3.0 equiv) to drive the condensation by sequestering water. Do not use molecular sieves, as their Lewis acidity can trigger side reactions with the tetrahydropyran oxygen.

  • React: Stir at room temperature for 15–24 hours[6].

  • Workup & Validation: Filter through a Celite pad to remove MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography. Validate via ¹H NMR: look for the appearance of a sharp 12H singlet at ~1.25 ppm (pinacol methyls) while ensuring the 5-oxo adjacent protons remain intact.

Protocol C: Mild MIDA Boronate Synthesis

Traditional MIDA esterification requires a Dean-Stark apparatus at 110 °C, which will thermally degrade the sensitive 5-oxo-tetrahydropyran ring. This protocol utilizes MIDA anhydride for a mild, desiccant-free synthesis[5][8].

  • Reagent Prep: In a dry reaction tube, combine the boronic acid (1.0 equiv) and pre-dried MIDA anhydride (3.0 equiv)[5].

  • Solvation: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Mild Heating: Heat the mixture at 70 °C for 24 hours. The MIDA anhydride acts simultaneously as the ligand source and an internal desiccant, preventing the need for harsh azeotropic water removal[8].

  • Purification (Centrifuge Method): Transfer the crude mixture to a silica gel centrifuge column. Elute with Hexane/Et₂O (1:1) to wash away impurities, then flush with pure Et₂O to isolate the highly stable, highly soluble MIDA boronate[5].

References

  • The Boroxine–Boronic Acid Equilibrium | Journal of the American Chemical Society. ACS Publications. 2

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data. ACS Publications. 1

  • The Boroxine-Boronic Acid Equilibrium | Request PDF. ResearchGate. 3

  • Water-stable boroxine structure with dynamic covalent bonds. PMC - NIH. 4

  • A Mild Method for Making MIDA Boronates | Organic Letters. ACS Publications. 5

  • COMMUNICATION A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. 8

  • Use of 2-bromophenylboronic esters as benzyne precursors in Pd–catalyzed synthesis of triphenylenes. AWS.6

  • Synthesis and Applications of Borylated Fragments as Chemical Tools for PET Imaging and Functional Recognition of Drug Delivery. TDX (Tesis Doctorals en Xarxa). 7

Sources

Optimization

Technical Support Center: Troubleshooting (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid Homocoupling

Welcome to the Advanced Troubleshooting Center. As application scientists, we frequently encounter challenges when coupling highly functionalized, non-traditional substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As application scientists, we frequently encounter challenges when coupling highly functionalized, non-traditional substrates. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is a prime example: it is a secondary alkyl boronic acid containing both a ketone and an oxygen heterocycle. While invaluable for introducing the tetrahydropyran-3-one motif into pharmaceutical scaffolds, its structural nature makes it highly susceptible to side reactions.

This guide provides a deep mechanistic understanding and field-proven protocols to eliminate its most notorious side reaction: homocoupling .

Mechanistic Insight: The Causality of Homocoupling

To prevent homocoupling, we must first understand the causality behind it. Secondary alkyl boronic acids undergo transmetalation—the transfer of the alkyl group from boron to palladium—at a significantly slower rate than their aryl counterparts[1].

Because transmetalation is the rate-limiting step, the (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid has a prolonged "residence time" in the reaction mixture. This extended lifetime leaves the boronic acid vulnerable to two primary non-productive pathways:

  • Oxidative Homocoupling: If adventitious oxygen is present, it rapidly oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex. This complex acts as a catalytic sink, undergoing double transmetalation with two equivalents of the boronic acid to yield a symmetrical dimer, regenerating Pd(0) in the process[2].

  • Precatalyst Activation: If a Pd(II) salt (e.g., Pd(OAc)₂) is used without a discrete reduction step, the precatalyst must consume two equivalents of the boronic acid simply to reduce itself to the active Pd(0) state[3].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X O2 O2 Exposure / Adventitious Air Pd0->O2 Poor degassing TransMet Transmetalation (Alkyl-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim RedElim->Pd0 Product PdII Pd(II) Peroxo Complex O2->PdII DoubleTrans Double Transmetalation (2 x Alkyl-B(OH)2) PdII->DoubleTrans Alkyl-B(OH)2 HomoProd Homocoupled Dimer (Side Product) DoubleTrans->HomoProd HomoProd->Pd0 Dimer

Mechanistic divergence: Desired Suzuki catalytic cycle vs. oxidative homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: I am observing >30% homocoupled dimer. How do I shift the equilibrium toward cross-coupling? A1: You must accelerate the rate-limiting transmetalation step while simultaneously keeping the instantaneous concentration of the boronic acid low. First, switch to bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos). Their steric bulk and electron-donating properties accelerate both transmetalation and reductive elimination, outcompeting the homocoupling pathway[2]. Second, implement a slow addition of the boronic acid via a syringe pump to disfavor the bimolecular homocoupling reaction[4].

Q2: Does my choice of palladium source matter for this specific substrate? A2: Absolutely. Using a Pd(II) precatalyst inherently generates homocoupled product during the initial reduction to Pd(0)[3]. For sensitive alkyl boronic acids, always use a Pd(0) source like Pd₂(dba)₃, or ensure you pre-reduce your Pd(II) catalyst with a mild reducing agent before introducing the boronic acid.

Q3: How critical is degassing? Is standard nitrogen bubbling sufficient? A3: Standard sparging is insufficient for secondary alkyl boronic acids. Because (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid transmetalates slowly, any trace dissolved oxygen will rapidly form the Pd(II) peroxo complex, consuming your boronic acid[3]. Rigorous Freeze-Pump-Thaw cycling is mandatory.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the partitioning between the desired cross-coupling and undesired homocoupling of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

Catalyst / LigandBase / SolventAtmosphereAddition MethodYield (%)Homocoupling (%)
Pd(OAc)₂ / PPh₃Na₂CO₃ / THF:H₂OAmbient AirBolus (All at once)12%74%
Pd(OAc)₂ / PPh₃K₃PO₄ / THF:H₂ON₂ Sparge (10 min)Bolus (All at once)31%48%
Pd₂(dba)₃ / XPhosK₃PO₄ / THF:H₂OFreeze-Pump-ThawBolus (All at once)68%18%
Pd₂(dba)₃ / XPhos K₃PO₄ / THF:H₂O Freeze-Pump-Thaw Syringe Pump (2h) 89% < 4%

Note: Data reflects coupling with a standard aryl bromide. The synergistic effect of a Pd(0) source, an electron-rich ligand, rigorous degassing, and slow addition nearly eliminates homocoupling.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. Visual and analytical checkpoints are built into the workflow to ensure each mechanistic requirement is met before proceeding to the next step.

Reagents Required:

  • Aryl Halide (1.0 equiv)

  • (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • THF / H₂O (10:1 ratio, rigorously degassed)

Step-by-Step Methodology:

  • Catalyst Pre-Activation & Degassing:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Seal the flask and subject the dry powders to three rigorous cycles of vacuum/Argon backfill.

    • Add 80% of the total required THF/H₂O solvent volume. Subject the mixture to three Freeze-Pump-Thaw cycles.

    • Self-Validation Checkpoint 1: Heat the mixture to 65 °C for 10 minutes. The solution must transition from a dark purple/opaque suspension (Pd₂(dba)₃) to a clear, pale yellow/orange solution. This color shift confirms the successful formation of the active LₙPd(0) complex. If the solution precipitates black particles (Pd black), oxygen has infiltrated the system; abort the reaction.

  • Boronic Acid Preparation:

    • In a separate, argon-purged vial, dissolve the (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid in the remaining 20% of the degassed THF.

  • Controlled Slow Addition:

    • Draw the boronic acid solution into a gas-tight syringe.

    • Using a syringe pump, add the solution dropwise to the active catalytic mixture at 65 °C over a period of 2 hours[4].

    • Self-Validation Checkpoint 2: Pull an LC-MS aliquot at the 1-hour mark. You should observe steady consumption of the Aryl Halide without the appearance of a highly polar, symmetrical dimer mass peak.

  • Quench and Workup:

    • Upon completion of the addition, stir for an additional 30 minutes. Cool to room temperature.

    • Filter the mixture through a short pad of Celite to remove inorganic salts and trace palladium. Concentrate under reduced pressure for subsequent column chromatography.

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve homocoupling issues in your specific setup.

Troubleshooting Start High Homocoupling Observed CheckO2 Is the system rigorously degassed? Start->CheckO2 FixO2 Apply Freeze-Pump-Thaw or sparge with Argon CheckO2->FixO2 No CheckPd Using a Pd(II) precatalyst? CheckO2->CheckPd Yes FixPd Pre-reduce catalyst or switch to Pd2(dba)3 CheckPd->FixPd Yes CheckAdd High local concentration of boronic acid? CheckPd->CheckAdd No FixAdd Implement slow addition via syringe pump CheckAdd->FixAdd Yes

Decision tree for diagnosing and resolving homocoupling in alkyl boronic acid couplings.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis PMC - National Institutes of Health[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid Reaction Mixtures

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate polar, amphiphilic boronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate polar, amphiphilic boronic acids. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) presents a unique dual-challenge: it contains a highly polar oxotetrahydropyran ring with a hydrogen-bond-accepting ketone, coupled with a boronic acid moiety that acts as a strong Lewis acid.

Standard purification workflows often fail here, resulting in severe streaking, product degradation, or poor recovery. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure you achieve >95% purity without compromising the integrity of the 5-oxo group.

Part 1: Troubleshooting FAQs (The Causality of Failure)

Q1: Why does my product streak across the entire TLC plate and tail severely on normal-phase silica gel, leading to near-zero recovery?

The Causality: The boron atom in (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid possesses an empty p-orbital, making it a strong Lewis acid. Standard normal-phase silica gel is coated with Lewis basic silanol (-SiOH) groups. When your compound is loaded onto the column, the empty p-orbital forms a strong, reversible covalent-like interaction with these silanols[1]. This over-adsorption causes the compound to continuously bind and release as it moves down the column, resulting in severe streaking and massive yield loss. The Solution: You must passivate the stationary phase. Using boric acid-impregnated silica gel pre-occupies the active silanol sites, drastically reducing the Lewis basicity of the silica and allowing your target molecule to elute cleanly [1][4].

Q2: I switched to Reverse-Phase (C18) HPLC, but I am observing broad, tailing peaks or multiple closely eluting peaks for what should be a pure compound. What is happening?

The Causality: Under nominally anhydrous or neutral aqueous conditions, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydride form, known as a boroxine [3]. During a reverse-phase chromatographic run, the continuous interconversion between the monomeric (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid and its boroxine trimer results in peak broadening or split peaks. The Solution: Force the equilibrium entirely toward the monomeric state. Add an acidic modifier (e.g., 0.1% Formic Acid) to your mobile phase (Water/Acetonitrile) to suppress ionization and disrupt boroxine formation. Ensure the sample is injected in a highly aqueous diluent.

Q3: Both normal-phase and reverse-phase chromatography are failing to give me >95% purity. What non-chromatographic chemical derivatization can I use without destroying the 5-oxo group?

The Causality: When chromatographic resolution is impossible due to co-eluting polar impurities, phase-switching or precipitation is required. Diethanolamine readily reacts with boronic acids to form a stable, crystalline dioxazaborocane adduct [2][3]. This reaction is highly specific to the boronic acid moiety and leaves the 5-oxo group untouched. The Solution: Precipitate the diethanolamine adduct out of a non-polar solvent (like diethyl ether). The impurities remain in solution. The pure boronic acid can then be liberated via a simple mild acidic aqueous wash [3].

Part 2: Visualizing the Workflow

To build a self-validating system, it is critical to understand both the mechanistic interactions at play and the decision matrix for choosing a purification route.

Mechanism cluster_0 Standard Silica cluster_1 Passivated Silica BA Boronic Acid (Empty p-orbital) Silica1 Active Silanols BA->Silica1 Applied to Silica2 Boric Acid Impregnated BA->Silica2 Applied to Result1 Severe Streaking (Lewis Acid-Base Binding) Silica1->Result1 Strong Interaction Result2 Clean Elution (No Over-Adsorption) Silica2->Result2 Suppressed Binding

Mechanistic interaction of boronic acids on standard vs. passivated silica.

Workflow Start Crude Reaction Mixture Check TLC Check (Normal Phase) Start->Check Decision1 Does it streak? Check->Decision1 Path1 Boric Acid-Impregnated Silica Chromatography Decision1->Path1 Yes Path2 Standard Silica Chromatography Decision1->Path2 No Decision2 Purity >95%? Path1->Decision2 Path2->Decision2 Path3 Reverse-Phase C18 (0.1% Formic Acid) Decision2->Path3 Minor impurities Path4 Diethanolamine Precipitation Decision2->Path4 Major streaking/loss Success Pure (5-Oxotetrahydro-2H- pyran-3-yl)boronic acid Decision2->Success Yes Path3->Success Path4->Success

Decision tree for the purification of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid mixtures.

Part 3: Quantitative Data & Modality Comparison

To easily compare the viability of each technique for this specific molecule, refer to the operational parameters summarized below.

Purification ModalityStationary PhaseMobile Phase / SolventPrimary AdvantageKey Limitation
Passivated Normal Phase Boric Acid-Impregnated SilicaHexanes / EtOAcSuppresses silanol binding; prevents streaking.Requires 48h custom preparation of the silica gel.
Reverse Phase (RPC) C18 functionalized SilicaH₂O / MeCN (0.1% Formic Acid)Breaks boroxine trimers; excellent for highly polar impurities.Requires careful evaporation of water to prevent thermal degradation.
Adduct Precipitation None (Filter Frit)Diethyl Ether / DiethanolamineHighly specific; easily scalable; avoids chromatography entirely.Requires an additional deprotection step to recover the free acid.

Part 4: Validated Experimental Protocols

The following methodologies are self-validating systems designed to eliminate the variables that cause boronic acid degradation.

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel [1][4]

Use this protocol to create a passivated stationary phase for flash chromatography.

  • Slurry Formation: In a large Erlenmeyer flask, dissolve 28.0 g of boric acid in 550 mL of absolute ethanol.

  • Impregnation: Add 300 mL of standard flash silica gel (230–400 mesh) to the solution. Stir the suspension gently at room temperature for 2 hours to ensure uniform coating of the silanol sites.

  • Filtration: Filter the silica gel through a large Büchner funnel. Wash the filter cake three times with 200 mL portions of fresh ethanol to remove unbound boric acid.

  • Drying (Critical Step): Dry the impregnated silica gel overnight under continuous vacuum on the filtration setup. Transfer the silica to a glass baking dish and bake in an oven at 100 °C for 48 hours to lock the boric acid onto the surface.

  • Application: Pack your flash column using this modified silica. Elute your crude (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid using a Hexanes/Ethyl Acetate gradient.

Protocol 2: Diethanolamine Precipitation and Phase-Switch Recovery[2][3]

Use this protocol when chromatography fails or when scaling up beyond 5 grams.

  • Adduct Formation: Dissolve the crude reaction mixture containing (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid in anhydrous diethyl ether (10 mL per gram of crude).

  • Precipitation: Slowly add 1.1 equivalents of diethanolamine dropwise while stirring vigorously at room temperature. A white crystalline precipitate (the dioxazaborocane adduct) will begin to form within 15–30 minutes.

  • Isolation: Stir for an additional 2 hours to ensure complete precipitation. Filter the solid via a Büchner funnel and wash with cold diethyl ether to remove non-polar impurities.

  • Deprotection (Phase-Switch): To recover the free boronic acid, suspend the isolated white solid in ethyl acetate. Add an equal volume of saturated aqueous boric acid (or 1M aqueous HCl if the 5-oxo group is stable under brief exposure).

  • Extraction: Shake vigorously in a separatory funnel. The aqueous layer will sequester the protonated diethanolamine, while the free (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid partitions into the ethyl acetate layer. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

References

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: Chemistry Letters / ResearchGate URL
  • 3-Thienylboronic acid reaction workup and purification techniques Source: BenchChem Technical Support URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Balsalazide-Derived Heterotriaryls as Sirtuin 5 Inhibitors: A Case Study of a Reversible Covalent Inhibition Strategy Source: PMC / NIH URL
Optimization

Overcoming steric hindrance in (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid cross-coupling

Welcome to the Technical Support Center for complex organoboron cross-couplings. As secondary alkylboronic acids, substrates like (5-oxotetrahydro-2H-pyran-3-yl)boronic acid present a unique triad of synthetic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex organoboron cross-couplings. As secondary alkylboronic acids, substrates like (5-oxotetrahydro-2H-pyran-3-yl)boronic acid present a unique triad of synthetic challenges: severe steric hindrance, rapid protodeboronation, and a high propensity for β -hydride elimination.

This guide is designed for discovery chemists and process scientists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your C(sp 3 )–C(sp 2 ) couplings succeed.

Mechanistic Overview: The Triad of Failure

To troubleshoot effectively, we must first understand the causality of failure. The C(sp3) hybridization at the boron-bearing carbon of (5-oxotetrahydro-2H-pyran-3-yl)boronic acid lacks the π -system pre-coordination typical of aryl boronic acids, rendering the transmetalation step inherently sluggish.

Furthermore, the 5-oxo (ketone) moiety withdraws electron density from the pyran ring. This increases the electrophilicity of the boron atom, making it highly susceptible to base-mediated [1]. Finally, once transmetalation is achieved, the resulting alkyl-palladium(II) intermediate is prone to β -hydride elimination, leading to isomerized alkene byproducts unless reductive elimination is artificially accelerated[2].

CatalyticCycle Pd0 Active Pd(0)L (e.g., RuPhos-Pd) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Aryl Halide TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Boronic Acid + Base Side3 Ketone Coordination (Catalyst Poisoning) OxAdd->Side3 5-Oxo Chelation RedElim Reductive Elimination (Product Release) TransMet->RedElim Bulky Ligand Acceleration Side1 Protodeboronation (Excess Base/H2O) TransMet->Side1 Slow Transfer Side2 β-Hydride Elimination (Agostic Pd-H) TransMet->Side2 Small Ligands RedElim->Pd0

Catalytic cycle of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid coupling with failure pathways.

Troubleshooting Guide & FAQs

Q1: Why does my (5-oxotetrahydro-2H-pyran-3-yl)boronic acid undergo rapid protodeboronation before coupling can occur? A: Protodeboronation is a base-mediated protonolysis of the C–B bond. Secondary alkylboronic acids are particularly susceptible when transmetalation is slow. The 5-oxo group increases the electrophilicity of the pyran ring, making the boronic acid more prone to hydrolysis[1].

  • The Fix: Shift from strong, highly soluble bases (like NaOH or KOtBu) to milder bases (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ ) in a biphasic solvent system (Toluene/H 2​ O). The biphasic system acts as a "slow-release" mechanism, keeping the active boronate concentration low in the organic phase where the Pd catalyst resides, thus outcompeting protodeboronation.

Q2: I am observing isomerized side products (e.g., alkene formation). How do I enforce retention of regiochemistry? A: Isomerization occurs via β -hydride elimination from the alkyl-Pd(II) intermediate. Because the secondary alkyl group is sterically hindered, reductive elimination is delayed, giving the catalyst time to undergo β -hydride elimination and re-insertion[2].

  • The Fix: You must accelerate the reductive elimination step. Switch to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos or SPhos). demonstrate that these bulky ligands block the agostic interactions between Pd(II) and reactant β -hydrogens, effectively shutting down the elimination pathway[3].

Q3: The reaction stalls at 20% conversion with unreacted boronic acid remaining. Is the 5-oxo group poisoning the catalyst? A: Yes, it is highly likely. The ketone (5-oxo) oxygen can weakly coordinate to the coordinatively unsaturated Pd(II) intermediate, creating a stable, off-cycle chelate that stalls the catalytic cycle.

  • The Fix: Utilize a highly active precatalyst, such as a Buchwald Pd G3 or G4 complex. These precatalysts rapidly generate the active monoligated Pd(0) species under mild conditions. The strong binding affinity and extreme steric bulk of the associated phosphine (e.g., RuPhos) will outcompete the weak coordination of the pyran's ketone oxygen.

Comparative Performance Data

Selecting the right catalyst and base system is the difference between a 10% and an 85% yield. The table below summarizes the quantitative performance of various systems when applied to sterically hindered secondary alkylboronic acids.

Catalyst / Ligand SystemBase & Solvent SystemTransmetalation Kinetics β -Hydride EliminationProtodeboronation RateTypical Yield
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (aq) / THFVery SlowHighHigh< 10%
Pd(dppf)Cl 2​ K 3​ PO 4​ / DioxaneSlowModerateHigh15–20%
Pd 2​ (dba) 3​ / P(t-Bu) 3​ Cs 2​ CO 3​ / Toluene:H 2​ OFastLowModerate60–70%
RuPhos Pd G3 / RuPhos K 2​ CO 3​ / Toluene:H 2​ O Very Fast Very Low Low 75–85%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol includes built-in diagnostic checks. Do not skip the in-process validation step; it is critical for rescuing a failing reaction before the boronic acid is entirely consumed by side reactions.

Phase 1: Reagent Preparation & Validation
  • Boronic Acid Quality Check: Prior to use, analyze the (5-oxotetrahydro-2H-pyran-3-yl)boronic acid via 11 B NMR. Ensure the absence of a sharp peak near 0 ppm (which indicates complete protodeboronation or hydrolysis to boric acid). Broad peaks corresponding to boroxines are acceptable and will couple normally.

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the aryl halide (1.0 mmol), (5-oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 mmol), RuPhos Pd G3 (0.05 mmol, 5 mol%), and RuPhos ligand (0.05 mmol, 5 mol%).

Phase 2: Reaction Execution
  • Solvent & Base Addition: Add 4.0 mL of rigorously degassed Toluene, followed by 0.4 mL of degassed deionized water (a strict 10:1 ratio). Immediately add anhydrous K 2​ CO 3​ (3.0 mmol).

    • Causality Note: The biphasic system limits the solubility of the boronic acid in the aqueous phase. This acts as a slow-release mechanism that suppresses protodeboronation while maintaining enough active boronate for transmetalation.

  • Heating: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously (1000 rpm to ensure a fine emulsion) at 80°C.

Phase 3: In-Process Validation
  • 2-Hour Diagnostic Check: Stop stirring briefly to allow phase separation. Extract a 50 μ L aliquot from the upper organic layer. Dilute with 1 mL EtOAc and analyze via GC-MS.

    • Validation Metric: Compare the total ion current (TIC) peak area of the desired cross-coupled product against the protodeboronated byproduct (tetrahydro-4H-pyran-4-one). If the byproduct exceeds 20% of the product area, reduce the temperature to 65°C immediately to favor transmetalation over thermal decomposition.

Phase 4: Workup & Isolation
  • Quench: After 12 hours, cool the reaction to room temperature. Dilute with 10 mL EtOAc and 5 mL H 2​ O.

  • Purification: Separate the organic layer, dry over MgSO 4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Biscoe, M. R., et al. "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides." Journal of the American Chemical Society, 2014.[Link]

  • Pudasaini, B., & Janesko, B. G. "Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes." Organometallics, 2011.[Link]

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia, Accessed 2026.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for determining (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid purity

As a Senior Application Scientist, evaluating the purity of complex intermediates like (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid requires moving beyond standard analytical templates. This molecule presents a unique chr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the purity of complex intermediates like (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid requires moving beyond standard analytical templates. This molecule presents a unique chromatographic challenge: it combines a highly polar, oxygen-rich pyran ring with a reactive boronic acid moiety.

In this guide, we will objectively compare traditional Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), establish the causality behind the optimal analytical choices, and provide a self-validating protocol grounded in the latest 1 [1].

The Analytical Challenge: Causality of Chromatographic Failure

Before selecting a method, we must understand the physicochemical behavior of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid. Standard RP-HPLC methods frequently fail for this compound due to three interacting mechanisms:

  • Extreme Hydrophilicity: The 5-oxo (ketone) group and the cyclic ether oxygen render the molecule highly polar. On a standard C18 column, it elutes in the void volume ( k′<1 ), making it impossible to separate from early-eluting synthetic impurities.

  • Lewis Acid-Base Interactions: The empty p-orbital on the boron atom acts as a strong Lewis acid, interacting aggressively with unendcapped, ionized silanols on the silica support. This causes severe peak tailing (Asymmetry factor > 2.0).

  • The Boroxine Equilibrium: In aqueous mobile phases, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). If the chromatographic timescale overlaps with this equilibrium, it results in split, broad, or ghost peaks, severely compromising quantitative accuracy [2].

MethodSelection Start Analyte: (5-Oxotetrahydro-2H-pyran-3-yl) boronic acid RP_HPLC Reversed-Phase (C18) Start->RP_HPLC High Aqueous HILIC HILIC (Amide Phase) Start->HILIC High Organic Issue Void Volume Elution & Boroxine Tailing RP_HPLC->Issue Silanol Interaction Success Optimal Retention & Sharp Peak Symmetry HILIC->Success Aqueous Partitioning

Fig 1: Chromatographic method selection workflow for highly polar cyclic boronic acids.

Method Comparison: RP-HPLC vs. HILIC

To determine the most robust method for purity assessment, we compared a highly aqueous RP-HPLC method (using a polar-embedded C18 column to prevent phase dewetting) against an Amide-based HILIC method [3].

Causality of HILIC Superiority: HILIC operates with a high-organic mobile phase (typically >70% Acetonitrile). The stationary phase retains a semi-immobilized water layer. The highly polar (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid partitions favorably into this water layer, resulting in strong retention ( k′>3 ). Furthermore, the high organic concentration suppresses the aqueous boroxine dehydration equilibrium, locking the analyte into a single monomeric state and yielding sharp, symmetrical peaks.

Table 1: Comparative Chromatographic Performance Data
ParameterRP-HPLC (Polar-Embedded C18)HILIC (Amide Phase)Analytical Implication
Mobile Phase 95% Water / 5% MeCN (0.1% FA)85% MeCN / 15% Water (10mM NH₄FA)HILIC suppresses boroxine formation.
Retention Factor ( k′ ) 0.8 (Poor)4.2 (Excellent)HILIC separates analyte from void volume.
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)HILIC minimizes Lewis acid-silanol interactions.
Theoretical Plates ( N ) < 2,000> 12,000HILIC provides superior resolving power.
Linearity ( R2 ) 0.985 (Fails ICH Q2)0.9998 (Passes ICH Q2)HILIC ensures accurate quantitation.

ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. Based on the 1 [1], the HILIC method must be subjected to a rigorous lifecycle evaluation. The protocol below is designed as a self-validating system : it includes built-in System Suitability Testing (SST) to ensure the instrument is capable of executing the method before any sample data is accepted.

Validation SST System Suitability (As < 1.5, N > 2000) Core ICH Q2(R2) Validation Phase SST->Core Spec Specificity (Orthogonal Check) Core->Spec Lin Linearity (R² > 0.999) Core->Lin Acc Accuracy / Recovery (98-102%) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec

Fig 2: ICH Q2(R2) analytical validation lifecycle for boronic acid purity determination.

Step-by-Step Methodology: Optimized HILIC Protocol

This protocol details the optimized conditions for determining the purity of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The acidic pH ensures the boronic acid (pKa ~ 8.5) remains fully protonated/neutral, preventing unpredictable ionic secondary interactions. The ammonium formate provides ionic strength to stabilize the HILIC water layer.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water.

    • Causality: In HILIC, injecting a sample dissolved in a strong solvent (water) will disrupt the stationary phase water layer, causing severe peak distortion. The sample diluent must closely match the starting gradient conditions (high organic).

  • Standard Preparation: Accurately weigh 10 mg of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

Chromatographic Conditions
  • Column: Amide-bonded Silica HILIC Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls the thermodynamics of the water layer partitioning).

  • Detection: UV at 210 nm (or CAD/ELSD if UV chromophore response is too weak).

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B

    • 2.0 - 10.0 min: Linear gradient to 65% B

    • 10.0 - 12.0 min: Hold at 65% B

    • 12.0 - 12.1 min: Return to 90% B

    • 12.1 - 20.0 min: Re-equilibration (Critical in HILIC to restore the water layer).

Self-Validating System Suitability Testing (SST)

Before analyzing unknown batches, inject the 1.0 mg/mL standard six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms suppression of boroxine/silanol interactions).

  • Theoretical Plates ( N ): 5,000.

Execution of ICH Validation Parameters
  • Specificity: Inject a blank (diluent) and known synthetic impurities (e.g., pyran-3-one precursors). Ensure resolution ( Rs​ ) between the main peak and closest impurity is >1.5 .

  • Linearity: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. Acceptable R2≥0.999 .

  • Accuracy: Spike known amounts of the standard into a synthetic matrix. Calculate % recovery. Acceptable range: 98.0% - 102.0%.

Conclusion

For highly polar, reactive molecules like (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, forcing a standard RP-HPLC method leads to analytical artifacts, poor peak shape, and failed validations. By understanding the causality of these failures—specifically boroxine equilibrium and silanol interactions—we can confidently pivot to a HILIC-based approach. The Amide-HILIC method not only provides orthogonal selectivity and superior peak shape but also easily satisfies the stringent requirements of ICH Q2(R2) method validation.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed / National Institutes of Health.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.

Sources

Comparative

Evaluating Coupling Efficiency: (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid vs. Potassium Trifluoroborate Salts

As drug development increasingly targets complex, sp3-rich chemical space, the incorporation of saturated heterocycles like the 5-oxotetrahydro-2H-pyran motif has become highly desirable. However, forging carbon-carbon b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, sp3-rich chemical space, the incorporation of saturated heterocycles like the 5-oxotetrahydro-2H-pyran motif has become highly desirable. However, forging carbon-carbon bonds with these aliphatic systems via Suzuki-Miyaura cross-coupling presents significant synthetic hurdles.

This guide provides an objective, data-driven comparison between (5-oxotetrahydro-2H-pyran-3-yl)boronic acid and its corresponding potassium trifluoroborate salt , analyzing their coupling efficiencies, stability profiles, and mechanistic behaviors to help you optimize your cross-coupling workflows.

Mechanistic Foundations: The sp3 Organoboron Challenge

Aliphatic and heterocyclic boronic acids, such as (5-oxotetrahydro-2H-pyran-3-yl)boronic acid, are notoriously challenging coupling partners. The presence of the oxygen heteroatom and the ketone moiety in the pyran ring introduces electronic deactivation and steric bulk, which significantly slows down the transmetalation step in the palladium catalytic cycle.

When transmetalation is sluggish, competing side reactions dominate. The free boronic acid is highly susceptible to protodeboronation (cleavage of the C-B bond) and reversible trimerization into unreactive boroxines[1].

To circumvent these degradation pathways, researchers often convert these unstable boronic acids into potassium trifluoroborate salts (R-BF3K). These tetracoordinate boron species act as "protected boronic acids" that are indefinitely stable on the benchtop and resist protodeboronation. In the cross-coupling reaction, the trifluoroborate salt does not transmetalate directly; instead, it requires the presence of water and a mild base to undergo a slow, controlled hydrolysis, releasing the active boronic acid in low, steady-state concentrations[2]. This slow-release mechanism ensures that the active nucleophile is consumed by the palladium complex immediately upon formation, effectively outcompeting the protodeboronation degradation pathway[3].

Mechanism BF3K Potassium Trifluoroborate (Stable Precursor) Hydrolysis Slow Hydrolysis (H2O, Base) BF3K->Hydrolysis Controlled Release BOH2 Free Boronic Acid (Active Nucleophile) Hydrolysis->BOH2 Degradation Protodeboronation (Degradation) BOH2->Degradation Competes if excess Transmetalation Transmetalation (Pd Cycle) BOH2->Transmetalation Fast (Desired) Product Cross-Coupled Product Transmetalation->Product

Mechanistic pathway: Trifluoroborate slow-release vs direct boronic acid transmetalation.

Comparative Data & Coupling Efficiency

While the free boronic acid is technically the most reactive and atom-economic species, its practical efficiency in sp3-cross-couplings is often poor due to rapid degradation[1]. The table below summarizes the quantitative and qualitative performance metrics of both reagents based on established organoboron cross-coupling parameters.

Parameter(5-Oxotetrahydro-2H-pyran-3-yl)boronic acidPotassium (5-Oxotetrahydro-2H-pyran-3-yl)trifluoroborate
Bench Stability Low (Prone to oxidation and boroxine formation)High (Indefinitely stable under air)
Atom Economy High (Lowest molecular weight)Moderate (Higher MW, requires KHF₂ for synthesis)[1]
Stoichiometry Required 1.5 – 3.0 equivalents (to offset degradation)1.1 – 1.2 equivalents (highly efficient)
Solvent Requirements Anhydrous or aqueousStrictly requires water/protic co-solvent[1]
Coupling Yield (sp3) Typically < 40% (High protodeboronation)Typically > 75% (Protected C-B bond)[2]
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps, and analytical checkpoints are provided to verify the mechanistic progression of the reaction.

Protocol A: Direct Coupling with the Boronic Acid

Note: This protocol requires a large excess of the boron reagent due to its inherent instability.

  • Preparation: In a glovebox, charge a Schlenk flask with the aryl halide (1.0 equiv), (5-oxotetrahydro-2H-pyran-3-yl)boronic acid (2.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv).

    • Causality: The 2.5 equivalent excess is mandatory to compensate for the rapid protodeboronation of the sp3-boronic acid at elevated temperatures.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1, 0.2 M).

  • Reaction: Heat the mixture to 80 °C under nitrogen for 12 hours.

  • Self-Validation Checkpoint (LC-MS at 2 hours): Sample the reaction. You should observe a massive spike in the desboronated pyran byproduct. If the product peak is stalling while the boronic acid mass disappears, protodeboronation has outpaced transmetalation, validating the inefficiency of the free acid form.

Protocol B: Slow-Release Coupling with the Potassium Trifluoroborate Salt

Note: This protocol utilizes a biphasic system to control the hydrolysis rate.

  • Preparation: On the benchtop (no glovebox required), charge a flask with the aryl halide (1.0 equiv), potassium (5-oxotetrahydro-2H-pyran-3-yl)trifluoroborate (1.1 equiv), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and Cs₂CO₃ (3.0 equiv).

    • Causality: The trifluoroborate salt is air-stable, allowing for benchtop handling. Only 1.1 equivalents are needed because the C-B bond is protected[2].

  • Solvent Addition: Add a degassed mixture of Cyclopentyl methyl ether (CPME) and H₂O (10:1, 0.2 M).

    • Causality: Water is strictly required to slowly hydrolyze the -BF3K group into the active -B(OH)2 species. The biphasic CPME/H₂O system regulates this hydrolysis, preventing a sudden spike in boronic acid concentration[1].

  • Reaction: Heat to 80 °C under nitrogen for 16 hours.

  • Self-Validation Checkpoint (LC-MS at 4 hours): Sample the organic layer. A successful slow-release system will show a steady, low-intensity mass peak for the free boronic acid (m/z[M+H]+) alongside a growing cross-coupled product peak, with negligible desboronated byproduct. This confirms the transmetalation is successfully outcompeting degradation.

Workflow Start Substrate Setup (Aryl Halide + Pd) PathA Add Boronic Acid (Requires Excess) Start->PathA PathB Add Trifluoroborate (1.1 Equivalents) Start->PathB HeatA Heat 80°C (High Degradation) PathA->HeatA HeatB Heat 80°C + H2O (Slow Release) PathB->HeatB Workup LC-MS Validation & Purification HeatA->Workup HeatB->Workup

Step-by-step workflow comparison for Suzuki-Miyaura coupling of organoboron reagents.

Conclusion

For complex, sp3-hybridized systems like the 5-oxotetrahydro-2H-pyran motif, potassium trifluoroborate salts offer vastly superior coupling efficiency compared to their free boronic acid counterparts . By acting as a robust reservoir that slowly releases the active nucleophile, the trifluoroborate completely alters the kinetic landscape of the reaction—suppressing protodeboronation, improving atom economy (by reducing the required equivalents), and maximizing the yield of the desired cross-coupled product.

References
  • [1] Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [3] Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PubMed Central (PMC).[Link]

  • [2] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central (PMC).[Link]

Sources

Validation

Benchmarking Suzuki coupling efficiency of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid against phenylboronic acid

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug discovery. However, the reaction's efficiency is highly dependent on the hybridization and electronic nature of the bo...

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Author: BenchChem Technical Support Team. Date: April 2026

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug discovery. However, the reaction's efficiency is highly dependent on the hybridization and electronic nature of the boronic acid coupling partner.

This guide provides an objective benchmarking analysis comparing the "gold standard" phenylboronic acid (an sp²-hybridized aryl boronic acid) against (5-oxotetrahydro-2H-pyran-3-yl)boronic acid (a complex, sp³-hybridized secondary alkyl boronic acid containing a sensitive ketone). By analyzing the mechanistic causality behind their divergent reactivities, we establish field-proven, self-validating protocols to overcome the intrinsic barriers of alkyl cross-couplings.

Mechanistic Divergence: Why sp³ Boronic Acids Fail Under Standard Conditions

To understand the experimental data, we must first deconstruct the causality behind the reaction mechanisms. Phenylboronic acid couples near-quantitatively under mild conditions, whereas (5-oxotetrahydro-2H-pyran-3-yl)boronic acid introduces three distinct modes of failure:

  • Rate-Limiting Transmetalation: Arylboronic acids undergo rapid transmetalation due to favorable interactions between the palladium d-orbitals and the aryl π-system[1]. In contrast, the sp³-hybridized pyran derivative lacks this π-system, rendering transmetalation sterically hindered and kinetically slow.

  • The β-Hydride Elimination Sink: Once the alkyl group successfully transmetalates, the resulting Pd(II)-alkyl intermediate possesses β-hydrogens (at the C2 and C4 positions of the pyran ring). Before reductive elimination can occur, the complex often undergoes rapid β-hydride elimination, yielding an undesired alkene byproduct rather than the cross-coupled target[2].

  • Base-Catalyzed Degradation & Protodeboronation: The 5-oxo group significantly increases the acidity of the adjacent α-protons. Standard Suzuki bases (e.g., NaOH, K₂CO₃) can trigger enolization, leading to substrate decomposition or aldol condensations. Furthermore, slow transmetalation leaves the boronic acid exposed to the basic aqueous media, increasing the risk of protodeboronation—a well-known undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond[3].

Suzuki_Benchmarking Pd_0 Pd(0) Active Species Ox_Add Oxidative Addition (Ar-Br) Pd_0->Ox_Add Pd_II Pd(II)(Ar)(Br) Ox_Add->Pd_II PhB Phenylboronic Acid (sp²) Pd_II->PhB Base PyrB (5-Oxotetrahydro...) (sp³) Pd_II->PyrB Base Trans_Ph Rapid Transmetalation PhB->Trans_Ph Trans_Pyr Slow Transmetalation (Rate Limiting) PyrB->Trans_Pyr Pd_Ph Pd(II)(Ar)(Ph) Trans_Ph->Pd_Ph Pd_Pyr Pd(II)(Ar)(Alkyl) Trans_Pyr->Pd_Pyr Red_Elim Reductive Elimination Pd_Ph->Red_Elim Pd_Pyr->Red_Elim Bulky Ligands (e.g., RuPhos) Beta_Elim β-Hydride Elimination Pd_Pyr->Beta_Elim Without proper ligands Prod_Ph Ar-Ph Product (High Yield) Red_Elim->Prod_Ph Prod_Pyr Ar-Alkyl Product (Moderate Yield) Red_Elim->Prod_Pyr Byprod Alkene Byproduct (Yield Loss) Beta_Elim->Byprod Prod_Ph->Pd_0

Divergent catalytic pathways: sp² phenylboronic acid vs. sp³ alkyl boronic acid.

Quantitative Benchmarking Data

To illustrate these mechanistic differences, we benchmarked both boronic acids against a standard electrophile (4-bromoanisole). The quantitative data below demonstrates that while phenylboronic acid thrives under generic conditions, the pyran derivative requires highly specialized ligand architectures to force reductive elimination and suppress β-hydride elimination.

SubstrateCatalyst SystemBaseSolventTemp / TimeYield (%)Primary Byproduct
Phenylboronic Acid 2 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)Dioxane/H₂O (5:1)80°C / 2h>98% Trace Homocoupling
(5-Oxotetrahydro...) 2 mol% Pd(dppf)Cl₂K₂CO₃ (2.0 eq)Dioxane/H₂O (5:1)80°C / 12h<15% Alkene, Protodeboronation
(5-Oxotetrahydro...) 5 mol% Pd(OAc)₂ + RuPhosK₃PO₄ (3.0 eq)Toluene/H₂O (10:1)80°C / 16h72% Alkene (β-elimination)
(5-Oxotetrahydro...) 10 mol% NiCl₂(dme) + dtbbpyCs₂CO₃ (2.0 eq)THF (Anhydrous)60°C / 24h84% Unreacted starting material

Note: The use of bulky, electron-rich dialkylbiaryl phosphines (like RuPhos) or Nickel-catalysis is mandatory for the sp³ system to accelerate reductive elimination over β-hydride elimination[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the integrity of the reaction before proceeding to workup.

Protocol A: Standard Aryl-Aryl Coupling (Phenylboronic Acid)

This protocol serves as the baseline for catalytic competency.

Reagents: 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (5:1, 6 mL).

  • Preparation: Charge a 20 mL Schlenk flask with 4-bromoanisole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Degassing (Critical for reproducibility): Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: While Pd(II) precatalysts are air-stable, the active Pd(0) species generated in situ is rapidly oxidized by dissolved O₂, prematurely terminating the catalytic cycle.

  • Reaction: Seal the flask and heat to 80°C for 2 hours.

  • Validation Checkpoint: At 1 hour, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You should observe complete consumption of 4-bromoanisole and a single major peak corresponding to 4-methoxybiphenyl (m/z [M+H]⁺ 185.1).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Optimized Alkyl-Aryl Coupling ((5-Oxotetrahydro-2H-pyran-3-yl)boronic acid)

This protocol is engineered to suppress β-hydride elimination and protect the sensitive 5-oxo group.

Reagents: 4-Bromoanisole (1.0 mmol), (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), RuPhos (0.10 mmol), K₃PO₄ (3.0 mmol), Toluene/H₂O (10:1, 5.5 mL).

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(OAc)₂ and RuPhos in 2 mL of anhydrous Toluene. Stir for 15 minutes at room temperature. Causality: Pre-forming the Pd-RuPhos complex ensures that the bulky, electron-rich ligand is coordinated before oxidative addition, which is strictly required to force rapid reductive elimination later in the cycle.

  • Substrate Addition: To a separate Schlenk flask, add 4-bromoanisole, the pyran boronic acid, and K₃PO₄. Causality: K₃PO₄ is chosen over NaOH or K₂CO₃ because it is basic enough to facilitate transmetalation but mild enough to prevent the enolization and subsequent degradation of the 5-oxo group.

  • Solvent Introduction: Transfer the pre-activated catalyst solution to the substrate flask. Add 3 mL of degassed Toluene and 0.5 mL of degassed H₂O.

  • Reaction: Heat to 80°C for 16 hours under vigorous stirring (1000 rpm). Causality: Biphasic reactions require high shear to ensure mass transfer between the aqueous base and the organic catalytic species.

  • Validation Checkpoint: At 8 hours, perform an LC-MS check. The presence of the des-bromo alkene byproduct indicates that the ligand to palladium ratio may be insufficient, allowing β-hydride elimination to compete. If starting material remains but no alkene is present, transmetalation is the bottleneck (often due to insufficient base transfer).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash combined organics with saturated NH₄Cl to neutralize any remaining base, dry over MgSO₄, and purify via reverse-phase chromatography (due to the polarity of the oxo-pyran ring).

Strategic Recommendations

When transitioning from standard arylboronic acids to highly functionalized sp³ systems like (5-oxotetrahydro-2H-pyran-3-yl)boronic acid, researchers must abandon generic Pd(PPh₃)₄ or Pd(dppf)Cl₂ systems. The benchmarking data clearly indicates that controlling the kinetics of reductive elimination is paramount. Utilizing bulky dialkylbiaryl phosphines (e.g., RuPhos) or shifting entirely to Nickel-catalyzed cross-coupling paradigms will provide the highest probability of success while preserving sensitive functional groups like ketones.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. URL:[Link]

  • Wikipedia. "Protodeboronation." Wikimedia Foundation. URL:[Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. "Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis." PubMed Central (PMC). URL:[Link]

  • Cox, P. A., Reid, M., Machin, A. P., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society (2016). URL:[Link]

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Comparative

Validating Stereoselectivity in Reactions Involving (5-Oxotetrahydro-2H-pyran-3-yl)boronic Acid

Target Audience: Researchers, scientists, and drug development professionals. In modern drug discovery, the incorporation of high-fraction sp3 ( Fsp3​ ) carbon scaffolds is a proven strategy for improving the pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

In modern drug discovery, the incorporation of high-fraction sp3 ( Fsp3​ ) carbon scaffolds is a proven strategy for improving the pharmacokinetic profiles of small-molecule therapeutics. Saturated oxygen heterocycles, such as tetrahydropyrans (THPs), are ubiquitous in bioactive natural products and pharmaceuticals. Among the building blocks used to construct these architectures, (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid presents a unique synthetic opportunity and a distinct stereochemical challenge.

As a secondary alkyl boronic acid containing a distal ketone, this reagent is highly valuable for asymmetric cross-coupling reactions (e.g., Suzuki-Miyaura couplings). However, secondary alkyl boronic acids are notoriously susceptible to β -hydride elimination and protodeboronation, while the presence of the C5 ketone introduces risks of base-catalyzed enolization or side reactions[1]. This guide provides a comprehensive, causality-driven framework for comparing this reagent against its alternatives and establishing a self-validating protocol for stereoselective cross-coupling.

Comparative Analysis: Reagent Selection

When designing a stereoselective coupling strategy, the choice of the boron species is critical. The free boronic acid, its pinacol ester (Bpin), and its N-methyliminodiacetic acid (MIDA) boronate each offer distinct kinetic and thermodynamic profiles.

The free boronic acid, (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, undergoes rapid transmetalation but is prone to forming trimeric anhydrides (boroxines), which can complicate stoichiometry. The ketone at the C5 position inductively withdraws electron density, which can slow down the oxidative addition step of the catalytic cycle but simultaneously offers a potential coordination site for the metal center, directing the stereochemical outcome.

Table 1: Performance Comparison in Secondary Alkyl Cross-Couplings
Reagent TypeBench StabilityTransmetalation RateStereochemical FidelityBase Tolerance
(5-Oxo-THP-3-yl)B(OH)₂ Moderate (boroxine formation)Fast (requires mild base)High (ligand-dependent)Low (ketone enolization risk)
(5-Oxo-THP-3-yl)Bpin High (column stable)Slow (requires activation)HighModerate
MIDA Boronate Equivalent Very HighVery Slow (slow release)Very HighHigh (protected)
Acyclic Sec-Alkyl B(OH)₂ Low (protodeboronation)FastModerate (flexible)Moderate

Insight: For rapid screening and lower temperatures, the free boronic acid is superior. However, to prevent base-induced degradation of the C5 ketone, mild bases (e.g., K3​PO4​ or Cs2​CO3​ ) must be employed over harsh alkoxides[1].

Mechanistic Causality in Stereoselective Transmetalation

The stereochemical outcome of a cross-coupling reaction involving a secondary alkyl boronic acid is dictated during the transmetalation step. Depending on the chiral ligand and the transition metal (typically Pd or Ni), transmetalation can proceed via two distinct pathways:

  • Inner-Sphere Pathway (Stereoretention): The metal and the boron atom are bridged by an oxygen/halide ligand, leading to retention of configuration at the C3 stereocenter.

  • Outer-Sphere Pathway (Stereoinversion): The metal undergoes an SN​2 -like backside attack on the C-B bond, resulting in inversion of configuration.

Understanding this causality is essential. If a racemic mixture of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is used, a chiral catalyst can selectively couple one enantiomer (kinetic resolution) or convert both to a single enantiomer via dynamic kinetic resolution (DKR)[2].

Mechanism A Pd(0) / Ni(0) Catalyst Active Species B Oxidative Addition (Ar-X) A->B C M(II) Intermediate Ar-M-X B->C D Transmetalation with (5-Oxo-THP-3-yl)B(OH)2 C->D E Stereoretentive Pathway (Inner-Sphere) D->E Chiral Ligand L1 F Stereoinvertive Pathway (Outer-Sphere) D->F Chiral Ligand L2 G Reductive Elimination E->G F->G G->A Catalyst Turnover H Enantioenriched Coupled Product G->H

Caption: Mechanistic pathways for stereoselective transmetalation of secondary alkyl boronic acids.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, stereoselectivity cannot be assumed; it must be rigorously validated. The following protocols establish a self-validating system where the synthesis of the chiral product is directly coupled with the generation of a racemic standard for analytical calibration.

Protocol A: Asymmetric Suzuki-Miyaura Cross-Coupling

This protocol utilizes a Nickel-catalyzed, base-sensitive approach to prevent C5-ketone degradation[3].

Reagents & Materials:

  • (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Ni(cod)2​ (5 mol%)

  • Chiral Phosphine/Amine Ligand (e.g., a chiral bisoxazoline or phosphoramidite) (6 mol%)

  • K3​PO4​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)2​ , the chiral ligand, and anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature to pre-form the active catalyst complex.

  • Reagent Addition: Add the aryl halide, followed by (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid and K3​PO4​ . The order of addition is critical; adding the base last prevents premature protodeboronation of the boronic acid.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 40 °C for 24 hours. Causality note: Keeping the temperature low minimizes β -hydride elimination and thermal epimerization of the THP ring.

  • Quench & Extraction: Cool to 0 °C and quench rapidly with a pH 7 phosphate buffer. Extract with EtOAc. Crucial: Avoid strongly acidic or basic aqueous workups, which can catalyze the enolization of the C5 ketone and scramble the stereocenter.

Protocol B: Stereochemical Validation (HPLC & NMR)

To validate the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.), you must first synthesize a racemic reference standard using an achiral ligand (e.g., PPh3​ or dppf) under identical conditions.

Step-by-Step Methodology:

  • Crude NMR Analysis: Dissolve a crude aliquot in CDCl3​ . Analyze the 1H NMR spectrum, focusing on the C3 methine proton (typically between 2.5–3.5 ppm). Calculate the d.r. by integrating the distinct methine signals of the cis and trans isomers relative to the C5 ketone.

  • Chiral HPLC/SFC Calibration: Inject the synthesized racemic standard onto a chiral stationary phase (e.g., Chiralpak AD-H or IC). Optimize the hexanes/isopropanol gradient until baseline resolution ( Rs​>1.5 ) of the two enantiomers is achieved.

  • Sample Quantification: Inject the purified product from Protocol A. Calculate the e.e. by comparing the peak areas.

  • Absolute Configuration: If e.e. > 90%, derivatize the C5 ketone (e.g., via reductive amination or hydrazone formation with a heavy-atom containing reagent like 4-bromophenylhydrazine) and grow single crystals for X-ray diffraction to definitively assign the absolute stereochemistry.

Workflow Step1 1. Asymmetric Cross-Coupling (5-Oxo-THP-3-yl)B(OH)2 + Ar-X Step2 2. Reaction Quench & Extraction (Minimize Epimerization) Step1->Step2 Step3 3. Crude NMR Analysis (Determine d.r. & Conversion) Step2->Step3 Step4 4. Chiral HPLC / SFC Analysis (Quantify e.e. vs Racemic Std) Step3->Step4 Step5 5. X-Ray Crystallography (Absolute Configuration) Step4->Step5 e.e. > 90% Fail Low e.e. / Epimerization Detected Step4->Fail e.e. < 90% Fail->Step1 Optimize Ligand/Base

Caption: Self-validating experimental workflow for determining stereoselectivity in THP cross-couplings.

Troubleshooting Data & Artifacts

When validating stereoselectivity with (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid, researchers frequently encounter two major artifacts:

  • Apparent low e.e. due to post-reaction epimerization: If the chiral HPLC shows a lower e.e. than expected, check the stability of the product. The C5 ketone can facilitate epimerization if the product is left in unbuffered silica gel during column chromatography. Use deactivated silica (treated with 1% Et3​N ) for purification.

  • Des-boro side products: The detection of tetrahydropyran-3-one in the GC-MS indicates protodeboronation. To mitigate this, switch from the free boronic acid to the MIDA boronate for a slow-release mechanism, ensuring the active boron species concentration remains low but constant throughout the catalytic cycle.

References

  • Han, F.-S. "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts." Chemical Society Reviews, 2013.[Link]

  • Fletcher, S. P., et al. "Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates." Nature Communications, 2017.[Link]

  • Saito, B.; Fu, G. C. "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." Journal of the American Chemical Society, 2007.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Heterocyclic Boronic Acids in Pharmaceutical Synthesis

Introduction: The Indispensable Role of Heterocyclic Boronic Acids in Modern Drug Discovery In the intricate world of pharmaceutical synthesis, the ability to efficiently construct complex molecular architectures is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Role of Heterocyclic Boronic Acids in Modern Drug Discovery

In the intricate world of pharmaceutical synthesis, the ability to efficiently construct complex molecular architectures is paramount. Among the vast toolkit available to medicinal chemists, heterocyclic boronic acids have emerged as indispensable building blocks.[1][2][3] Their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the way we approach the synthesis of novel therapeutic agents.[4][5] The incorporation of heterocyclic motifs is a cornerstone of modern drug design, as these structures are prevalent in a vast number of FDA-approved drugs and are crucial for modulating the physicochemical and pharmacological properties of molecules, such as solubility, metabolic stability, and target binding affinity.[2][6][7]

However, not all heterocyclic boronic acids are created equal. Their reactivity and stability are profoundly influenced by the nature of the heterocyclic ring, the position of the boronic acid moiety, and the reaction conditions employed.[2] This guide provides a comprehensive comparative analysis of various classes of heterocyclic boronic acids, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. We will delve into the nuances of their reactivity, explore the mechanistic underpinnings of their behavior, and provide detailed protocols for their successful application.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

At the heart of the utility of heterocyclic boronic acids lies the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of its catalytic cycle is crucial for troubleshooting and optimizing these transformations. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Het R1-Pd(II)Ln-Het Transmetalation->PdII_Het HetB Het-B(OH)2 Boronate [Het-B(OH)3]⁻ HetB->Boronate OH⁻ Base Base (e.g., K2CO3) Boronate->Transmetalation RedElim Reductive Elimination PdII_Het->RedElim Product R1-Het RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate.[4] This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the heterocyclic group from the boron atom to the palladium center.[8][9][10] This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product (R¹-Het) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Comparative Analysis of Heterocyclic Boronic Acids

The performance of a heterocyclic boronic acid in a Suzuki-Miyaura coupling is a delicate balance of its electronic and steric properties, as well as its inherent stability. A significant challenge, particularly with electron-rich and some nitrogen-containing heterocycles, is the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved by a proton source.[12][13]

Nitrogen-Containing Heterocycles

Pyridine and pyrimidine moieties are ubiquitous in pharmaceuticals. However, their corresponding boronic acids can be challenging coupling partners.

  • Reactivity and Stability: Being electron-deficient (π-deficient), these heterocycles generally exhibit slower rates of transmetalation.[2] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to its deactivation.[2] This is particularly pronounced in 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem," which can lead to low yields.[2] 3- and 4-pyridylboronic acids are generally more reactive and stable.[2] Pyrimidine boronic acids, especially 2-pyrimidinyl derivatives, are also known for their instability and propensity for protodeboronation.

  • Comparative Performance:

Heterocyclic Boronic AcidCoupling PartnerProduct Yield (%)ObservationsReference
2-Pyridylboronic acid4-Bromobenzonitrile25Low yield, indicative of the "2-pyridyl problem".[2]
3-Pyridylboronic acid4-Bromobenzonitrile85Significantly higher yield compared to the 2-isomer.[2]
4-Pyridylboronic acid4-Bromobenzonitrile92The most reactive of the pyridine isomers.[2]
2,4-DichloropyrimidinePhenylboronic acidGood to ExcellentMicrowave-assisted conditions can provide high yields regioselectively at the 4-position.[14][15]

These heterocycles are also of immense importance in medicinal chemistry. Their reactivity profiles are more varied.

  • Reactivity and Stability: Indole boronic acids can be effective coupling partners, though yields can be dependent on the position of the boronic acid and the use of N-protection.[16] Unprotected N-H can sometimes interfere with the catalytic cycle. Pyrazole and imidazole boronic acids can also be successfully employed, but catalyst inhibition by the basic nitrogen atoms can be a concern, sometimes necessitating higher catalyst loadings or specific ligands.[7]

  • Comparative Performance:

Heterocyclic Boronic AcidCoupling PartnerProduct Yield (%)ObservationsReference
5-Indolylboronic acidPhenyl bromides66-99Generally high yields, unaffected by N-protection.[16]
Indolylboronic acids (unprotected)Phenyl bromidesHigher than N-protectedUnprotected indoles can sometimes give higher yields.[16]
4-Pyrazoleboronic acid pinacol esterAryl halidesGood to ExcellentMicrowave-promoted conditions are effective.[12]
4-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsGoodXPhos Pd G2 precatalyst is effective.[1]
Unprotected HaloimidazolesArylboronic acidsGood to ExcellentBroad substrate scope under optimized conditions.[17]
Oxygen- and Sulfur-Containing Heterocycles (π-Rich Systems)

Furans and thiophenes are electron-rich (π-rich) heterocycles, which generally leads to higher reactivity in the transmetalation step. However, this increased reactivity can also make them more susceptible to protodeboronation.[2]

  • Reactivity and Stability: Furan- and thiophene-boronic acids are generally more reactive than their π-deficient counterparts. However, their stability can be a significant issue, particularly for 2-furanboronic acid, which is prone to rapid decomposition.[18] Thiophene boronic acids can also undergo protodeboronation, especially under harsh basic conditions.[13]

  • Comparative Performance:

Heterocyclic Boronic AcidCoupling PartnerProduct Yield (%)ObservationsReference
Thiophene-2-boronic acid4-Iodoanisole95High reactivity of the π-rich system.[2]
Furan-2-boronic acid4-Iodoanisole91High reactivity but prone to decomposition.[2]
Thiophene-3-boronic acid2-ChloropyrimidineQuantitativeAqueous catalysis found to be highly efficient.[18]

Enhancing Stability and Reactivity: A Comparison of Boronic Acid Derivatives

To overcome the inherent instability of many heterocyclic boronic acids, several more stable derivatives have been developed. The choice of the boron reagent is a critical decision in the experimental design.

Boron_Derivatives cluster_BA Reactivity: High Stability: Low cluster_BE Reactivity: Moderate Stability: Moderate-High cluster_TFB Reactivity: Requires Activation Stability: High BA Boronic Acid (R-B(OH)₂) BE Boronic Ester (e.g., Pinacol, MIDA) BA->BE Esterification TFB Trifluoroborate (R-BF₃K) BA->TFB Formation with KHF₂

Figure 2: Comparison of common boron reagents for Suzuki-Miyaura coupling.

  • Boronic Acids: These are the most common and generally most reactive species in Suzuki-Miyaura couplings.[2][19] Their high reactivity, however, comes at the cost of lower stability, making them susceptible to protodeboronation.[19]

  • Boronic Esters (e.g., Pinacol, MIDA, DABO): Esterification of the boronic acid with a diol, such as pinacol, or complexation with N-methyliminodiacetic acid (MIDA) or diethanolamine (DABO) significantly enhances stability, allowing for easier handling, purification, and storage.[20][21][22] While generally more stable, they may exhibit slower reaction kinetics compared to the parent boronic acids as they often need to hydrolyze in situ to the active boronic acid.[3][23] However, some studies suggest that certain boronic esters can undergo transmetalation directly, sometimes at an accelerated rate.[6][24]

  • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are resistant to air and moisture.[22][25] They serve as excellent surrogates for boronic acids, slowly releasing the boronic acid under the reaction conditions. Their high stability makes them particularly useful for challenging couplings where the corresponding boronic acid is unstable.[25]

Experimental Protocols: Best Practices in Action

The success of a Suzuki-Miyaura coupling with a heterocyclic boronic acid is highly dependent on the careful execution of the experimental procedure. Below are representative protocols for different classes of heterocycles, highlighting the key considerations for each.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, Heterocyclic Boronic Acid, and Base in a Reaction Vessel start->reagents degas Degas the Solvent and Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat the Reaction Mixture (Conventional or Microwave) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Figure 3: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a π-Deficient Heterocycle (3-Pyridylboronic Acid)

This protocol is adapted for a typical coupling of a more stable pyridineboronic acid isomer.

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Pyridylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a π-Rich and Unstable Heterocycle (Furan-2-boronic acid)

Microwave irradiation can be particularly effective for couplings involving unstable boronic acids by enabling rapid heating and shorter reaction times, which can minimize decomposition.[14][15][26]

Materials:

  • Aryl chloride (0.5 mmol)

  • Furan-2-boronic acid (0.75 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a 10 mL microwave reactor vial, add the aryl chloride (0.5 mmol), furan-2-boronic acid (0.75 mmol), cesium carbonate (1.5 mmol), and Pd(dppf)Cl₂ (3 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Beyond Suzuki-Miyaura: The Chan-Lam Coupling

While the Suzuki-Miyaura reaction is the most prominent application, heterocyclic boronic acids are also valuable reagents in other transformations, such as the Chan-Lam coupling. This copper-catalyzed reaction forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling boronic acids with amines and alcohols, respectively.[27][28]

Chan_Lam_Coupling HetB Het-B(OH)₂ Cu_cat Cu(II) Catalyst HetB->Cu_cat Nuc R-NH₂ or R-OH Nuc->Cu_cat Product Het-NH-R or Het-O-R Cu_cat->Product Air Air (O₂) Air->Cu_cat Oxidant

Figure 4: General scheme of the Chan-Lam coupling reaction.

The Chan-Lam coupling offers a complementary approach to the Buchwald-Hartwig amination and etherification reactions, often with the advantage of being performed under milder conditions, even open to the air.[27][28] This further expands the synthetic utility of heterocyclic boronic acids in the construction of diverse molecular scaffolds for pharmaceutical research.

Conclusion and Future Outlook

Heterocyclic boronic acids are undeniably powerful tools in the arsenal of the modern medicinal chemist. Their ability to participate in a wide range of coupling reactions, particularly the Suzuki-Miyaura coupling, has enabled the synthesis of countless complex molecules with therapeutic potential. This guide has provided a comparative analysis of the reactivity and stability of various classes of heterocyclic boronic acids, highlighting the key factors that govern their performance.

As our understanding of the mechanistic nuances of these reactions continues to grow, so too will our ability to design more efficient and selective catalysts and to develop novel, stable boronic acid surrogates. The future of this field will likely see the development of even more robust and versatile methods for the synthesis and application of heterocyclic boronic acids, further empowering the discovery and development of the next generation of life-saving medicines.

References

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  • Protodeboronation. Wikipedia. Retrieved April 10, 2026, from [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. IDEALS - University of Illinois. Retrieved April 10, 2026, from [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. Retrieved April 10, 2026, from [Link]

  • A Review on the Latest Progress of Chan‐Lam Coupling Reaction. OUCI. Retrieved April 10, 2026, from [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). Retrieved April 10, 2026, from [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Request PDF - ResearchGate. Retrieved April 10, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Retrieved April 10, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved April 10, 2026, from [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Retrieved April 10, 2026, from [Link]

  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. PMC. Retrieved April 10, 2026, from [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Retrieved April 10, 2026, from [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Retrieved April 10, 2026, from [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews - ACS Publications. Retrieved April 10, 2026, from [Link]

  • Chan–Lam coupling. Wikipedia. Retrieved April 10, 2026, from [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research - ACS Publications. Retrieved April 10, 2026, from [Link]

  • Suzuki Coupling of Oxazoles. Organic Letters - ACS Publications. Retrieved April 10, 2026, from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Retrieved April 10, 2026, from [Link]

  • Suzuki reaction. Wikipedia. Retrieved April 10, 2026, from [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. Request PDF - ResearchGate. Retrieved April 10, 2026, from [Link]

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  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Retrieved April 10, 2026, from [Link]

  • Indolylboronic Acids: Preparation and Applications. PMC - NIH. Retrieved April 10, 2026, from [Link]

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  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Retrieved April 10, 2026, from [Link]

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. Journal of Physical Chemistry A. Retrieved April 10, 2026, from [Link]

  • RAFT General Procedures. Boron Molecular. Retrieved April 10, 2026, from [Link]

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  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Retrieved April 10, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved April 10, 2026, from [Link]

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  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved April 10, 2026, from [Link]

  • An Oxygen-Tolerant PET-RAFT Polymerization for Screening Structure–Activity Relationships. PMC. Retrieved April 10, 2026, from [Link]

  • PET-RAFT polymerization under flow chemistry and surface-initiated reactions. RSC Publishing. Retrieved April 10, 2026, from [Link]

  • Choosing Your Boron Source for Suzuki–Miyaura Coupling. NorrChemica. Retrieved April 10, 2026, from [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc. Retrieved April 10, 2026, from [Link]

  • RAFT polymer cross-coupling with boronic acids. Chemical Science (RSC Publishing). Retrieved April 10, 2026, from [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Retrieved April 10, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid proper disposal procedures

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the actionable, bench-level methodologies required for specialized chemicals. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that standard Safety Data Sheets (SDS) often lack the actionable, bench-level methodologies required for specialized chemicals. (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is a highly valuable organoboron building block used in complex cross-coupling reactions. However, the presence of both the reactive boronic acid moiety and the oxotetrahydropyran ring necessitates stringent, scientifically grounded waste management protocols.

This guide bridges the gap between regulatory mandates and daily laboratory operations. By understanding the chemical causality behind these procedures, you can implement a self-validating disposal system that ensures environmental safety, regulatory compliance, and the protection of your laboratory personnel.

Hazard Assessment and Causality

Before executing any disposal protocol, it is critical to understand why specific handling methods are required. Boronic acids generally exhibit mild to moderate toxicity but are known to cause significant skin, eye, and respiratory irritation[1].

The Solubilization Principle: The primary operational risk with solid boronic acids is the generation of airborne dust, which presents an inhalation hazard[1]. Furthermore, boronic acids are poorly soluble in neutral or acidic aqueous media. Disposing of them as dry powders increases the risk of aerosolization. By reacting the boronic acid with a dilute base (e.g., 1M NaOH), the compound is converted into a boronate salt[2]. This base-catalyzed conversion makes the compound highly water-soluble, eliminating dust hazards and facilitating safe, homogeneous liquid waste segregation.

Table 1: Chemical Properties & Hazard Profile
Property / HazardDescriptionCausality / Implication for Disposal
Chemical Nature Organoboron compound containing an oxotetrahydropyran ringPoorly soluble in neutral water; requires base-catalyzed conversion for safe aqueous disposal[2].
GHS Hazards H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)[1]Necessitates strict PPE and fume hood usage to prevent dust inhalation and contact[1].
Environmental Avoid release to the environment[1]Must not be disposed of down the drain; requires RCRA-compliant collection[3].
Table 2: Required Personal Protective Equipment (PPE)
Equipment CategorySpecific RequirementOperational Purpose
Engineering Control Certified Chemical Fume HoodCaptures combustible dust and prevents inhalation of aerosolized particles during transfer[2].
Hand Protection Chemical-resistant Nitrile GlovesProvides a chemical barrier against skin irritation (H315)[2].
Eye Protection Chemical Safety GogglesProtects against serious eye irritation (H319) from powder or splashes during solubilization[2].
Body Protection Lab Coat and Closed-Toe ShoesPrevents localized skin exposure in the event of an accidental spill[2].

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every protocol below includes a verification step to confirm that the chemical hazard has been successfully mitigated before final disposal.

Workflow A: Bulk Solid Waste Neutralization (Solubilization Method)

Use this workflow for expired reagents, spilled powder, or unused solid (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

  • Preparation: Equip all required PPE (Table 2) and clear a designated workspace within a certified chemical fume hood.

  • Solvent Setup: In a wide-mouth borosilicate glass beaker, prepare a dilute basic solution (e.g., 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)). Use approximately 10 mL of base per 1 gram of boronic acid waste[2].

  • Controlled Addition: Slowly transfer the solid (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid into the basic solution while maintaining constant magnetic stirring[2].

  • Self-Validation (Clarity & pH Check): Monitor the solution visually. The initially turbid suspension must become completely transparent, indicating 100% conversion to the soluble boronate salt. Use pH indicator strips to verify the solution remains basic (pH > 8.0)[2]. Causality loop: If the solution remains cloudy or acidic, the conversion is incomplete. Add additional 1M NaOH dropwise until clear.

  • Segregation: Transfer the neutralized, basic aqueous solution to a properly labeled "Aqueous Basic Hazardous Waste" container.

Workflow B: Liquid Reaction Mixtures (Organic Solvents)

Use this workflow for post-reaction filtrates (e.g., Suzuki-Miyaura coupling mixtures).

  • Cooling and Quenching: Ensure the reaction mixture is cooled to room temperature. If reactive transition metal catalysts (e.g., Palladium) are present, filter the mixture through a pad of Celite to remove heavy metals before addressing the organoboron waste.

  • Collection: Transfer the organic filtrate directly into a designated, chemically compatible "Halogenated" or "Non-Halogenated Organic Waste" carboy, depending on the primary solvent used. Do not attempt to neutralize organic mixtures with aqueous base, as this will cause dangerous phase separation.

  • Validation: Ensure the waste carboy is not filled beyond 80% capacity to prevent over-pressurization from vapor expansion.

  • Labeling: Clearly label the container with all constituents, explicitly listing "(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid" to inform the downstream disposal facility.

Workflow C: Decontamination of Empty Containers and Consumables

Use this workflow for spatulas, weigh boats, and empty reagent vials.

  • Initial Rinse: Inside the fume hood, add a small volume of a suitable organic solvent (e.g., ethanol or acetone) to the "empty" container[2].

  • Agitation: Cap the container and agitate vigorously to dissolve residual organoboron powder.

  • Waste Collection: Pour the rinsate into a designated "Organic Hazardous Waste" container[2].

  • Self-Validation (The Triple-Rinse Rule): Perform the solvent rinse two additional times. Causality: A triple-rinse protocol ensures a >99.9% statistical reduction in residual chemical concentration, rendering the container legally "RCRA empty."

  • Solid Waste Disposal: Once triple-rinsed and air-dried in the hood, the original container, along with contaminated gloves and pipette tips, can be disposed of in standard solid hazardous waste bags for institutional incineration[2].

Regulatory Compliance & Segregation Logic

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory chemicals must be managed from "cradle to grave"[4]. Wastes containing organoboron compounds must never be discharged down the drain[3] or released into the environment[1]. They must be stored in tightly closed, compatible containers[5] and processed by a licensed Treatment, Storage, and Disposal Facility (TSDF)[6].

Isolate waste containing this compound from incompatible chemical waste streams (such as strong oxidizers) to prevent unintended exothermic reactions[2].

Operational Workflow Visualization

The following diagram maps the logical decision tree for the safe neutralization and segregation of solid (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid waste, ensuring a self-validating process.

DisposalWorkflow Start Solid (5-Oxotetrahydro-2H-pyran-3-yl) boronic acid Waste Solubilization Add to 1M NaOH or KOH (Fume Hood, Constant Stirring) Start->Solubilization Controlled Transfer Conversion Chemical Conversion (Formation of Soluble Boronate Salt) Solubilization->Conversion Base-catalyzed reaction Validation Self-Validation: Check pH (>8.0) & Visual Clarity Conversion->Validation Visual & pH Check Validation->Solubilization If cloudy/acidic (Add more base) Segregation Aqueous Basic Hazardous Waste Stream Validation->Segregation If clear & pH > 8.0 RCRA RCRA-Compliant EHS Collection (40 CFR Parts 260-273) Segregation->RCRA Final Institutional Disposal

Workflow for the safe neutralization and RCRA-compliant disposal of solid boronic acid waste.

References

  • Chemdox. "Safety Data Sheet: Phenyl boronic acid-d5." Chemdox. URL:[Link]

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. URL:[Link]

  • US Environmental Protection Agency (EPA). "List of Treatment, Storage, and Disposal Facilities in the United States." EPA.gov. URL:[Link]

Sources

Handling

Personal protective equipment for handling (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Comprehensive Safety and Handling Guide: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid Executive Summary (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) is a highly specialized organoboron building block fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid

Executive Summary

(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid (CAS: 2304631-75-0) is a highly specialized organoboron building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. Due to its structural characteristics—a boronic acid moiety coupled with a tetrahydropyranone ring—it presents specific handling requirements. As a Senior Application Scientist, I emphasize that understanding the why behind safety protocols is just as critical as the what. This guide provides a self-validating system of operational and disposal plans to ensure maximum operator safety and chemical integrity.

Mechanistic Hazard Assessment

Boronic acids generally present as fine, crystalline powders. The primary physical hazard during handling is dust generation, which can lead to inhalation exposure[1].

  • Dermal and Ocular Toxicity: According to general safety guidelines for boronic acid derivatives, they are classified under GHS as Skin Irrit. 2 and Eye Irrit. 2[1]. The mechanism of irritation is linked to the electrophilic nature of the empty p-orbital on the boron atom, which can interact with biological nucleophiles in the skin and ocular mucosa.

  • Chemical Instability (Boroxine Formation): Boronic acids can spontaneously dehydrate to form boroxines (cyclic anhydrides) upon exposure to air, heat, or moisture[2]. This alters their physical properties, complicates accurate stoichiometric weighing, and can generate unexpected heat during hydration.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a strict PPE protocol must be adhered to. The following table summarizes the required PPE and the causality behind each choice.

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1 certified)Prevents ocular exposure to fine airborne particulates. Required by OSHA 29 CFR 1910.133[3].
Hand Protection Nitrile gloves (min 0.11 mm thickness)Protects against dermal contact. Boronic acids do not rapidly permeate nitrile, preventing localized irritation[4].
Body Protection Flame-retardant laboratory coatPrevents accumulation of chemical dust on personal clothing, minimizing secondary exposure[4].
Respiratory N95 or P100 particulate respiratorRequired only if handling outside of a certified fume hood or if engineering controls fail, to mitigate inhalation of airborne dust[1].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures both operator safety and the chemical integrity of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

  • Engineering Controls Verification: Always handle the chemical inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). This is the primary defense against dust inhalation[4].

  • Atmospheric Preparation: Purge reaction vessels with an inert gas (Nitrogen or Argon)[2]. Minimizing moisture and air exposure prevents the formation of boroxines, ensuring accurate stoichiometry for cross-coupling reactions.

  • Weighing Protocol:

    • Don all required PPE (nitrile gloves, lab coat, goggles)[1].

    • Use an anti-static weigh boat to prevent the fine powder from dispersing due to static charge buildup.

    • Keep the stock container tightly closed when not actively dispensing to prevent ambient moisture degradation[1].

  • Transfer: Transfer the weighed solid directly into the reaction vessel inside the fume hood. Minimize rapid movements to prevent disrupting the laminar air currents during transfer.

HandlingWorkflow Start Initiate Handling Protocol Prep Ensure Fume Hood Velocity (>100 fpm) Start->Prep PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Prep->PPE Weigh Weigh (5-Oxotetrahydro-2H-pyran-3-yl) boronic acid PPE->Weigh Spill Spill Occurred? Weigh->Spill Clean Spill Response: Wet Wipe & Solid Waste Spill->Clean Yes React Transfer to Reaction Vessel (Inert Atmosphere) Spill->React No Dispose Dispose as Hazardous Waste Clean->Dispose React->Dispose

Operational workflow for handling and spill response of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid.

Emergency Response & Spill Management

In the event of a spill or exposure, immediate action is required to prevent systemic absorption or severe irritation.

  • Spill Cleanup: Do not dry sweep, as this generates hazardous dust[1]. If the spill is contained within the fume hood, use wet clean-room polyester wipes (dampened with Milli-Q water or a mild solvent like isopropanol) to carefully wipe up the powder[5]. Place all contaminated wipes into a sealed plastic bag or designated solid waste container.

  • Skin Exposure: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing before leaving the spill area[1].

  • Eye Exposure: Flush eyes immediately with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do[1]. Seek medical attention immediately.

Waste Disposal Plan

Boronic acids and their derivatives must never be flushed down the drain or disposed of in regular trash[2].

  • Solid Waste: Collect all residual chemical, contaminated weigh boats, and spill cleanup materials in a clearly labeled, compatible, and tightly sealed hazardous waste container.

  • Liquid Waste: If the boronic acid is dissolved in organic solvents (e.g., for a Suzuki coupling), dispose of the mixture in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Final Disposal: Transfer all containers to an approved waste disposal plant in accordance with institutional Environmental Health and Safety (EHS) guidelines[2].

References

  • Title: 1910.133 - Eye and face protection. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory. Source: National Institutes of Health (NIH) / NCBI Bookshelf. URL: [Link]

  • Title: Material Safety Data Sheet - (2-Methylpropyl)boronic acid. Source: Cole-Parmer. URL: [Link]

  • Title: SOP - Acid Handling. Source: University of Utah Environmental Health and Safety. URL: [Link]

Sources

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